molecular formula C9H10N2O5 B116909 4-Amino-2-ethoxy-5-nitrobenzoic acid CAS No. 86718-18-5

4-Amino-2-ethoxy-5-nitrobenzoic acid

Cat. No.: B116909
CAS No.: 86718-18-5
M. Wt: 226.19 g/mol
InChI Key: VWEUQGXBVCSDPM-UHFFFAOYSA-N
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Description

4-Amino-2-ethoxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H10N2O5 and its molecular weight is 226.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-ethoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-2-16-8-4-6(10)7(11(14)15)3-5(8)9(12)13/h3-4H,2,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEUQGXBVCSDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600983
Record name 4-Amino-2-ethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86718-18-5
Record name 4-Amino-2-ethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-ethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-ethoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring an amino, an ethoxy, and a nitro group on a benzoic acid core, makes it a versatile intermediate for the development of more complex molecules. Notably, it serves as a key reactant in the synthesis of Cinitapride, a gastroprokinetic agent.[1] This guide provides a comprehensive overview of the known properties, potential biological activities, and synthetic considerations for this compound, aimed at supporting research and development endeavors.

Chemical and Physical Properties

This compound is a yellow solid.[2] A summary of its key chemical and physical properties is presented in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties
PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 86718-18-5[2][3]
Molecular Formula C₉H₁₀N₂O₅[3]
Molecular Weight 226.19 g/mol [2][3]
Appearance Yellow Solid[2]
Melting Point >208°C (decomposes)[4][5]
Boiling Point 461.8 ± 45.0 °C (Predicted)[4]
pKa 4.16 ± 0.12 (Predicted)[1]
Storage Temperature 2-8°C[1]
Table 2: Solubility Data
SolventSolubilityReference(s)
DMSO Slightly Soluble[1]
Methanol Slightly Soluble[1]
Table 3: Computed Properties
PropertyValueReference(s)
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 118 Ų[1][3]
Complexity 278[1][3]
Monoisotopic Mass 226.05897142 Da[1][3]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While specific spectra are often proprietary to chemical suppliers, the expected spectral characteristics can be inferred from the structure. Researchers should obtain and verify this data experimentally.

Table 4: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.4triplet3H-O-CH₂-CH₃
~4.2quartet2H-O-CH₂ -CH₃
~6.8singlet1HAr-H
~7.5broad singlet2H-NH₂
~8.2singlet1HAr-H
~10-12broad singlet1H-COOH
Table 5: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~15-O-CH₂-CH₃
~65-O-CH₂ -CH₃
~110-150Aromatic carbons
~165C =O
Table 6: Key IR Spectral Bands
Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretch (amine)
3300-2500O-H stretch (carboxylic acid)
1710-1680C=O stretch (carboxylic acid)
1620-1580N-H bend (amine)
1550-1475N-O stretch (nitro group)
1300-1200C-O stretch (ether)

Synthesis and Purification

Representative Synthesis Protocol

A potential synthesis could involve the nitration of an appropriately substituted aminobenzoic acid derivative, followed by any necessary functional group interconversions. A generalized workflow is presented below.

G cluster_0 Synthetic Workflow Start Starting Material (e.g., 4-Amino-2-ethoxybenzoic acid) Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration 1. Workup Aqueous Work-up and Extraction Nitration->Workup 2. Purification Purification (Recrystallization or Chromatography) Workup->Purification 3. Product This compound Purification->Product 4.

A generalized synthetic workflow for this compound.

Experimental Details (Hypothetical):

  • Nitration: The starting material, 4-Amino-2-ethoxybenzoic acid, would be dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture of concentrated nitric acid and sulfuric acid would be added dropwise, maintaining a low temperature.

  • Work-up: The reaction mixture would be poured onto ice, and the resulting precipitate collected by filtration. The crude product would then be washed with cold water.

  • Purification: The crude solid would be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Purification Protocol

Recrystallization is a common method for purifying solid organic compounds.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered hot.

  • Slowly add a co-solvent in which the compound is less soluble (e.g., water) until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively studied. However, its use as a precursor for Cinitapride, a 5-HT₄ receptor agonist and 5-HT₂ receptor antagonist, suggests that derivatives of this compound may interact with serotonergic pathways.[1] Furthermore, substituted nitrobenzoic and aminobenzoic acids are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[1]

Hypothetical Signaling Pathway Interaction

Based on the pharmacology of its derivative, Cinitapride, it is plausible that compounds derived from this compound could be designed to modulate serotonergic signaling. A simplified representation of this is shown below.

G cluster_0 Potential Serotonergic Modulation Derivative Derivative of This compound HTR4 5-HT₄ Receptor Derivative->HTR4 Agonist HTR2 5-HT₂ Receptor Derivative->HTR2 Antagonist AC Adenylate Cyclase HTR4->AC PLC Phospholipase C HTR2->PLC cAMP cAMP Production AC->cAMP IP3_DAG IP₃/DAG Production PLC->IP3_DAG Cellular_Response_1 Gastrointestinal Motility cAMP->Cellular_Response_1 Cellular_Response_2 Modulation of Smooth Muscle Contraction IP3_DAG->Cellular_Response_2

Hypothetical modulation of serotonergic pathways by a derivative.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on its chemical structure, which includes nitro and amino functional groups, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

General Precautions:

  • Eye Protection: Wear safety glasses or goggles.

  • Skin Protection: Wear chemically resistant gloves.

  • Respiratory Protection: Use in a fume hood to avoid inhalation of dust.

  • Ingestion: Avoid ingestion.

For related nitroaromatic compounds, potential hazards include skin and eye irritation.

Applications in Research and Development

The primary documented application of this compound is as a chemical intermediate.

  • Pharmaceutical Synthesis: It is a key building block for the synthesis of Cinitapride.[1] Its trifunctional nature (amine, ether, carboxylic acid) allows for diverse chemical modifications to generate libraries of compounds for drug discovery screening.

  • Dye Synthesis: The chromophoric nitro and auxochromic amino groups suggest potential use as an intermediate in the synthesis of azo dyes.[6]

Conclusion

This compound is a valuable chemical intermediate with established utility in the synthesis of the pharmaceutical agent Cinitapride. While comprehensive data on its biological activity and detailed experimental protocols are not extensively published, its chemical structure suggests a rich potential for derivatization and exploration in drug discovery and materials science. This guide provides a foundational understanding of its properties and potential applications to aid researchers in their work with this compound. Further experimental investigation is warranted to fully characterize its spectral properties, biological activity, and safety profile.

References

An In-depth Technical Guide to 4-Amino-2-ethoxy-5-nitrobenzoic acid (CAS 86718-18-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-ethoxy-5-nitrobenzoic acid, with the CAS registry number 86718-18-5, is a substituted aromatic carboxylic acid of significant interest in the fields of pharmaceutical and dye synthesis. Its molecular structure, featuring an amino group, an ethoxy group, and a nitro group on a benzoic acid core, provides a versatile platform for the synthesis of more complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a crucial intermediate in the manufacturing of the gastroprokinetic agent Cinitapride and in the production of azo dyes.

Chemical and Physical Properties

This compound is typically a yellow solid.[1] A summary of its key physical and chemical properties is presented in the table below. While comprehensive spectral data is not publicly available, it is often obtainable from commercial suppliers.[2][3]

PropertyValueReference(s)
CAS Number 86718-18-5[4]
Molecular Formula C₉H₁₀N₂O₅[4]
Molecular Weight 226.19 g/mol [4]
Melting Point >208°C (decomposes)[4]
Boiling Point 461.8 ± 45.0 °C (Predicted)[4]
pKa 4.16 ± 0.12 (Predicted)[5]
Appearance Yellow Solid[1]
Solubility Slightly soluble in DMSO and Methanol.[5]
Storage Temperature 2-8°C[5]
IUPAC Name This compound[6]
SMILES CCOC1=CC(=C(C=C1C(=O)O)--INVALID-LINK--[O-])N[6]
InChI Key VWEUQGXBVCSDPM-UHFFFAOYSA-N[6]

Experimental Protocols

Synthesis of Cinitapride

This compound is a key starting material in the synthesis of Cinitapride, a substituted benzamide with gastroprokinetic activity. The synthesis involves the formation of an amide bond between the carboxylic acid group of this compound and the primary amine of N-(1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl)amine.

General Procedure:

This protocol is based on the general principles of amide bond formation described in patents for Cinitapride and related compounds.[7][8]

  • Activation of the Carboxylic Acid: this compound (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent (e.g., DCC, EDC) and a catalyst (e.g., HOBt, DMAP) are added, and the mixture is stirred at room temperature for a specified time to form an activated intermediate.

  • Amide Bond Formation: The amine, N-(1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl)amine (1 equivalent), is added to the reaction mixture. The reaction is stirred at room temperature until completion, which is monitored by a suitable technique like TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products. The filtrate is then washed sequentially with an acidic solution (e.g., dilute HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield Cinitapride.

G cluster_activation Activation Step cluster_coupling Coupling Step 4-Amino-2-ethoxy-5-nitrobenzoic_acid This compound Activated_Intermediate Activated Intermediate 4-Amino-2-ethoxy-5-nitrobenzoic_acid->Activated_Intermediate  + Coupling Agent 4-Amino-2-ethoxy-5-nitrobenzoic_acid->Activated_Intermediate Coupling_Agent Coupling Agent (e.g., DCC, EDC) Cinitapride Cinitapride Activated_Intermediate->Cinitapride  + Amine Activated_Intermediate->Cinitapride Amine N-(1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl)amine

Synthesis of Cinitapride Workflow
Synthesis of Azo Dyes

The amino group on this compound can be diazotized and then coupled with an electron-rich aromatic compound to form an azo dye.[9] This general procedure can be adapted for various coupling partners.

General Procedure:

  • Diazotization: this compound (1 equivalent) is suspended in an aqueous solution of a strong acid (e.g., HCl). The mixture is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (1 equivalent) in cold water is then added dropwise while maintaining the low temperature. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.

  • Coupling Reaction: In a separate vessel, a coupling agent (e.g., a phenol or an aromatic amine, 1 equivalent) is dissolved in an appropriate solvent (e.g., aqueous NaOH for phenols). This solution is also cooled to 0-5°C. The freshly prepared diazonium salt solution is then slowly added to the solution of the coupling agent with vigorous stirring.

  • Isolation and Purification: The resulting azo dye, which often precipitates out of the solution, is collected by vacuum filtration. The solid is washed with cold water to remove any unreacted salts and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

G cluster_diazotization Diazotization Step cluster_coupling Coupling Step 4-Amino-2-ethoxy-5-nitrobenzoic_acid This compound Diazonium_Salt Diazonium Salt 4-Amino-2-ethoxy-5-nitrobenzoic_acid->Diazonium_Salt  + NaNO₂/HCl 4-Amino-2-ethoxy-5-nitrobenzoic_acid->Diazonium_Salt NaNO2_HCl NaNO₂ / HCl (0-5°C) Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye  + Coupling Agent Diazonium_Salt->Azo_Dye Coupling_Agent Coupling Agent (e.g., Phenol, Aniline)

References

An In-depth Technical Guide to 4-Amino-2-ethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Amino-2-ethoxy-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, analysis, and biological relevance through its primary application.

Physicochemical Properties

This compound is a yellow solid compound.[1] Its key chemical and physical properties are summarized below, providing essential data for laboratory and research applications.

PropertyValueCitations
Molecular Weight 226.19 g/mol [2][3]
Molecular Formula C₉H₁₀N₂O₅[2]
CAS Number 86718-18-5[3][4]
Appearance Yellow Solid[1]
Melting Point >208°C (with decomposition)[3]
Boiling Point 461.8 ± 45.0 °C (Predicted)
pKa 4.16 ± 0.12 (Predicted)[1]
Solubility Slightly soluble in DMSO and Methanol[1]
Storage Conditions 2-8°C, protect from light, store under inert gas

Synthesis and Analysis

While this compound is commercially available, understanding its synthesis and analytical control is crucial for its application in research and manufacturing.

Proposed Synthetic Pathway

The logical precursor would be 4-amino-2-ethoxybenzoic acid. The synthesis would proceed via electrophilic aromatic substitution, where the amino and ethoxy groups, being ortho-, para-directing, would facilitate the introduction of the nitro group at the 5-position.

G cluster_0 Proposed Synthesis Workflow Start Start: 4-Amino-2-ethoxybenzoic Acid Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration 1. Add nitrating mixture Quench Reaction Quench (Ice water) Nitration->Quench 2. Control temperature Precipitation Precipitation & Filtration Quench->Precipitation 3. Isolate crude product Purification Purification (Recrystallization) Precipitation->Purification 4. Remove impurities End End Product: This compound Purification->End 5. Obtain pure compound

A proposed workflow for the synthesis of the target compound.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be reliably determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. While a specific validated method for this compound is not published, a general protocol can be established based on methods for structurally similar aromatic nitro compounds.[6][7]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, pump, and column oven.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically effective.[8]

  • Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile is commonly used.[7][9] The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient (varied composition) elution.

  • Sample Preparation:

    • Accurately weigh a small amount of the compound.

    • Dissolve it in a suitable solvent, such as the mobile phase or acetonitrile, to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[10]

  • Chromatographic Conditions (Example):

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound).[7]

  • Analysis: The sample is injected into the HPLC system. The compound is quantified by comparing the peak area of the analyte to that of a reference standard of known concentration.

G cluster_1 General HPLC Analysis Workflow SamplePrep Sample Preparation (Weigh, Dissolve, Filter) Injection HPLC Injection SamplePrep->Injection 1. Prepare sample Separation Chromatographic Separation (C18 Column) Injection->Separation 2. Introduce into system Detection UV Detection Separation->Detection 3. Elute compound Analysis Data Analysis (Peak Integration & Quantification) Detection->Analysis 4. Generate chromatogram Result Purity/Concentration Result Analysis->Result 5. Calculate final value

Workflow for the analytical determination by HPLC-UV.

Biological Significance and Application

This compound is primarily recognized for its role as a crucial reactant in the synthesis of Cinitapride.[3] Cinitapride is a substituted benzamide with gastroprokinetic and antiemetic properties, used in the treatment of gastrointestinal motility disorders like functional dyspepsia and gastroesophageal reflux disease (GERD).[6] There is currently no evidence to suggest that this compound possesses direct biological activity itself; its significance is derived from its function as a synthetic precursor.

Mechanism of Action of Cinitapride

The therapeutic effects of Cinitapride stem from its multi-target mechanism of action within the enteric nervous system. It modulates key receptors to enhance coordinated gastrointestinal contractions and transit.

  • 5-HT₄ Receptor Agonism: Cinitapride stimulates 5-HT₄ receptors on enteric neurons. This activation enhances the release of acetylcholine (ACh), a primary excitatory neurotransmitter in the gut, which in turn stimulates smooth muscle contraction and promotes gastric emptying.

  • 5-HT₂ Receptor Antagonism: By blocking 5-HT₂ receptors, Cinitapride may counteract the inhibitory effects of serotonin on gastrointestinal motility, contributing to its prokinetic action.

  • Dopamine D₂ Receptor Antagonism: Cinitapride also exhibits weak antagonistic activity at D₂ receptors, which contributes to its antiemetic (anti-nausea and vomiting) effects.

G cluster_pathway Cinitapride Signaling Pathway in Enteric Neuron cluster_receptors Receptors on Enteric Neuron cluster_effects Cellular & Physiological Effects Cinitapride Cinitapride R_5HT4 5-HT₄ Receptor Cinitapride->R_5HT4 Agonist (+) R_5HT2 5-HT₂ Receptor Cinitapride->R_5HT2 Antagonist (-) R_D2 D₂ Receptor Cinitapride->R_D2 Antagonist (-) ACh_Release ↑ Acetylcholine (ACh) Release R_5HT4->ACh_Release GI_Motility ↑ GI Motility & Gastric Emptying R_5HT2->GI_Motility Inhibits Antiemetic Antiemetic Effect R_D2->Antiemetic Blocks Nausea Signal ACh_Release->GI_Motility

Mechanism of action of Cinitapride, the drug synthesized from the title compound.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety data for structurally related nitroaromatic and aminobenzoic acid compounds, certain precautions should be taken.

  • Potential Hazards: Compounds in this class may cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If handling the powder, use a dust mask or work in a well-ventilated area or fume hood.

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Wash off with plenty of soap and water. Seek medical attention if irritation occurs.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Rinse mouth with water and consult a physician.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

This guide serves as a foundational resource for professionals working with this compound. While it provides key data and methodologies, users should always consult internal safety protocols and conduct their own risk assessments before commencing any experimental work.

References

Solubility Profile of 4-Amino-2-ethoxy-5-nitrobenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-2-ethoxy-5-nitrobenzoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the existing qualitative information and detailing a robust experimental protocol for the precise determination of its solubility. This guide is intended to support research and development activities where this compound is utilized as a reactant or intermediate, such as in the synthesis of Cinitapride.

Qualitative Solubility Data

The solubility of this compound has been described in several chemical catalogs and databases. However, these sources typically provide qualitative assessments rather than precise quantitative values. The compound is consistently reported as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol. While its stability and general solubility in organic solvents are noted as beneficial for laboratory applications, specific numerical data remains largely unpublished.

For clarity and ease of comparison, the available qualitative solubility information is summarized in the table below.

Organic SolventIUPAC NamePubChem CIDSolubilitySource
Dimethyl Sulfoxide (DMSO)Dimethyl sulfoxide679Slightly Soluble
MethanolMethanol887Slightly Soluble

Table 1: Qualitative Solubility of this compound

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, a detailed experimental protocol based on the widely accepted "shake-flask" method is provided below. This method is a reliable technique for determining the thermodynamic solubility of a compound and can be adapted for various organic solvents. The subsequent quantitative analysis can be performed using techniques such as gravimetric analysis, UV-Vis spectrophotometry, or High-Performance Liquid Chromatography (HPLC).

Materials
  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate, acetone, acetonitrile) of analytical grade

  • Conical flasks or vials with airtight stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Evaporating dish (for gravimetric analysis)

  • UV-Vis spectrophotometer (if applicable)

  • HPLC system (if applicable)

Procedure: Shake-Flask Method for Achieving Equilibrium
  • Preparation: Add an excess amount of solid this compound to a pre-weighed conical flask. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the flask.

  • Equilibration: Seal the flask tightly and place it in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

Quantitative Analysis of the Saturated Solution

The concentration of this compound in the filtered saturated solution can be determined using one of the following methods:

This is a direct and straightforward method for determining the mass of the dissolved solid.

  • Sample Weighing: Accurately weigh a clean, dry evaporating dish.

  • Solvent Evaporation: Pipette a known volume of the filtered saturated solution into the pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Final Weighing: Once the solvent is completely evaporated, reweigh the evaporating dish containing the solid residue.

  • Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed in terms of mass of solute per volume or mass of the solvent (e.g., g/L or g/100g ).

This method is suitable if this compound exhibits significant absorbance in the UV-Vis region in the chosen solvent.

  • Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Analyze the Saturated Solution:

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution and subsequently calculate the concentration of the original saturated solution.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

  • Method Development: Develop a suitable HPLC method, including the choice of column, mobile phase, flow rate, and detector wavelength.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Analyze the Saturated Solution:

    • Dilute the filtered saturated solution with a known volume of the mobile phase or a suitable solvent.

    • Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

    • Use the calibration curve to determine the concentration of the diluted solution and subsequently calculate the concentration of the original saturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Quantitative Analysis cluster_results Results start Start: Excess solid + Known volume of solvent agitation Agitation at constant temperature (24-72h) start->agitation Shake-Flask Method settling Allow excess solid to settle agitation->settling Achieve Equilibrium sampling Withdraw supernatant settling->sampling filtration Filter through 0.45µm syringe filter sampling->filtration analysis_choice Choose Analytical Method filtration->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric uv_vis UV-Vis Spectrophotometry analysis_choice->uv_vis hplc HPLC analysis_choice->hplc calculation Calculate Solubility (e.g., g/L, mol/L) gravimetric->calculation uv_vis->calculation hplc->calculation end End: Quantitative Solubility Data calculation->end

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a framework for understanding and determining the solubility of this compound. For precise and reliable results, it is imperative to follow carefully controlled experimental procedures. The choice of the analytical method will depend on the available instrumentation and the physicochemical properties of the compound in the selected solvent.

Stability and Storage of 4-Amino-2-ethoxy-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the stability and recommended storage conditions for 4-Amino-2-ethoxy-5-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in drug development and quality control.

Physicochemical Properties and Storage

This compound is a yellow to earthy brown solid crystalline powder. Understanding its fundamental properties is crucial for its proper handling and storage.

PropertyValueCitations
CAS Number 86718-18-5
Molecular Formula C₉H₁₀N₂O₅
Molecular Weight 226.19 g/mol
Appearance Yellow Solid
Melting Point >208°C (decomposes)
Solubility Slightly soluble in DMSO (heated), very slightly soluble in water (heated)
pKa (Predicted) 4.16 ± 0.12

Recommended Storage Conditions:

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier safety data sheets and chemical databases:

ParameterRecommendationCitations
Temperature 2-8°C (Refrigerator)
Atmosphere Store under an inert gas.
Light Protect from light; store in a light-proof container.
Moisture Store in a dry, well-ventilated place. Keep container tightly closed.

Chemical Stability and Potential Degradation Pathways

While specific forced degradation studies for this compound are not extensively published, its chemical structure, featuring amino, nitro, and carboxylic acid functional groups on an aromatic ring, suggests susceptibility to several degradation pathways. Information from structurally similar compounds, such as 2-Amino-5-nitrobenzoic acid, provides insight into its likely stability profile.

Potential degradation can be induced by:

  • Hydrolysis: The ester and amide linkages that could be formed from the carboxylic acid group are susceptible to cleavage under acidic or basic conditions. The intrinsic molecule may also degrade under harsh pH conditions.

  • Oxidation: The electron-rich aromatic ring and the amino group are potential sites for oxidation.

  • Photolysis: Compounds with nitroaromatic and amino functionalities can be sensitive to light, potentially leading to complex degradation reactions.

  • Thermal Stress: As the compound decomposes at temperatures above 208°C, elevated temperatures can lead to degradation. For similar nitrobenzoic acid isomers, thermal decomposition can start at temperatures as low as 120-200°C and may produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

The following diagram illustrates the potential degradation pathways based on the compound's functional groups.

G Potential Degradation Pathways cluster_compound This compound cluster_stress Stress Conditions cluster_degradation Potential Degradation Products A Amino Group S1 Oxidation (e.g., H₂O₂) A->S1 S3 Photolysis (UV/Vis Light) A->S3 B Nitro Group B->S1 reduction C Carboxylic Acid S4 Thermal Stress C->S4 D Aromatic Ring D->S1 P1 Oxidized Products S1->P1 P3 Reduced Nitro Group (e.g., Nitroso, Amino) S1->P3 P5 Ring Hydroxylation Products S1->P5 S2 Hydrolysis (Acid/Base) P2 Hydrolyzed Products S2->P2 P6 Polymeric Products S3->P6 P4 Decarboxylation Product S4->P4

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols

To assess the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential. The following protocols are adapted from general guidelines and methodologies for similar compounds.

Forced Degradation Study Protocol

This study exposes the compound to various stress conditions to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Place the solid powder in an oven at a temperature below its melting point (e.g., 150°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At predetermined time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 3.2).

  • Characterize the degradation products using techniques like LC-MS/MS to elucidate their structures.

The following diagram outlines the workflow for a forced degradation study.

G Forced Degradation Workflow cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis Analyze by Stability-Indicating HPLC characterization Characterize Degradants (LC-MS/MS) analysis->characterization report Elucidate Degradation Pathway characterization->report acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a Forced Degradation Study.

Stability-Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is required to separate the parent compound from its potential degradation products.

Instrumentation and Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic acid or Trifluoroacetic acid (TFA).

  • Ultrapure water.

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. This may require optimization.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at a suitable wavelength (e.g., determined by UV scan of the parent compound).
Injection Vol. 10 µL

Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of indicating stability. Specificity is critical and must demonstrate that the peak for this compound is well-resolved from all potential degradation products.

Handling and Safety

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be done in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

By adhering to the storage and handling guidelines outlined in this document, the chemical integrity of this compound can be maintained, ensuring its suitability for research and development applications. The provided experimental protocols offer a framework for conducting stability assessments to further understand its degradation profile.

An In-depth Technical Guide to the Safety Data for 4-Amino-2-ethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a certified Safety Data Sheet (SDS). A comprehensive, officially sanctioned SDS for 4-Amino-2-ethoxy-5-nitrobenzoic acid with detailed toxicological data is not publicly available at the time of this writing. The information presented herein is a compilation of available data for the specified compound and related chemical structures. All laboratory and industrial handling of this chemical should be conducted by trained professionals with appropriate personal protective equipment and engineering controls.

Introduction

This compound (CAS No. 86718-18-5) is a substituted aromatic carboxylic acid.[1][2] It is recognized primarily as a key intermediate in the synthesis of Cinitapride, a gastroprokinetic agent.[1][3][4] Given its role in pharmaceutical manufacturing, a thorough understanding of its safety profile is crucial for researchers and professionals in drug development. This guide synthesizes the available safety, physical, and chemical data for this compound and provides context by comparing it with structurally similar compounds.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is essential for understanding its behavior under various laboratory and industrial conditions.

PropertyValueSource
CAS Number 86718-18-5[1][2]
Molecular Formula C₉H₁₀N₂O₅[1][2]
Molecular Weight 226.19 g/mol [1][2]
Appearance Yellow Solid[1]
Melting Point >208°C (decomposes)[3][4]
Boiling Point 461.8±45.0 °C (Predicted)[3]
Solubility Slightly soluble in DMSO and Methanol[1]
Storage Temperature 2-8°C[1]
pKa 4.16±0.12 (Predicted)[1]

Hazard Identification and Classification

Hazard Statement4-Amino-2-nitrobenzoic Acid[5]4-Nitrobenzoic acid[6]
Acute Toxicity (Oral) Not ClassifiedCategory 4 (Harmful if swallowed)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Category 2A (Causes serious eye irritation)
Specific target organ toxicity — single exposure Category 3 (May cause respiratory irritation)Not Classified
Suspected of causing genetic defects Not ClassifiedSuspected of causing genetic defects
Suspected of causing cancer Not ClassifiedSuspected of causing cancer
Suspected of damaging fertility or the unborn child Not ClassifiedSuspected of damaging fertility or the unborn child

Based on this comparative data, it is prudent to handle this compound with precautions appropriate for a compound that may be harmful if swallowed, cause skin and eye irritation, and potentially irritate the respiratory system.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. Below is a generalized workflow that represents a standard approach for evaluating the safety of a novel chemical substance in accordance with regulatory guidelines.

G General Workflow for Chemical Safety Assessment cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: Acute Toxicity Testing cluster_2 Phase 3: Sub-chronic & Chronic Toxicity cluster_3 Phase 4: Data Analysis & Risk Assessment A QSAR & Toxicogenomics B Ames Test (Mutagenicity) A->B C In Vitro Cytotoxicity B->C D Acute Oral Toxicity (e.g., OECD 423) C->D E Acute Dermal Toxicity (OECD 402) D->E F Acute Inhalation Toxicity (OECD 403) E->F G Dermal & Eye Irritation (OECD 404 & 405) F->G H Repeated Dose 28-day/90-day Oral Toxicity (OECD 407/408) G->H I Reproductive/Developmental Toxicity Screening (OECD 421) H->I J NOAEL/LOAEL Determination I->J K GHS Classification & SDS Preparation J->K L Regulatory Submission K->L

Caption: A generalized workflow for the safety and toxicity assessment of a new chemical compound.

Logical Relationships in Hazard Classification

The Globally Harmonized System (GHS) provides a logical framework for classifying chemical hazards. The following diagram illustrates the decision-making process for classifying a substance based on toxicological data.

G GHS Hazard Classification Logic A Gather Toxicological & Physicochemical Data B Evaluate Data Quality & Relevance A->B C Compare Data to GHS Criteria B->C D Assign Hazard Class & Category C->D E Select Hazard Statements, Pictograms, & Precautionary Statements D->E F Generate Safety Data Sheet (SDS) E->F

Caption: A simplified logical flow for GHS hazard classification of a chemical substance.

Handling and Storage Recommendations

Given the limited specific data, the following handling and storage procedures are recommended based on general best practices for aromatic nitro and amino compounds:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage is at 2-8°C. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the absence of specific data, the following first-aid measures are recommended:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

While this compound is a valuable intermediate in pharmaceutical synthesis, a comprehensive and publicly available safety data sheet with quantitative toxicological endpoints is currently lacking. The physicochemical properties are reasonably well-defined. Based on the analysis of structurally similar compounds, it is prudent to treat this chemical as potentially hazardous, with risks including skin and eye irritation and possible harm if swallowed. The provided general experimental workflow and GHS classification logic serve as a framework for a more detailed safety evaluation. All handling should be performed by qualified personnel using appropriate safety precautions until more definitive data becomes available.

References

Methodological & Application

Synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic Acid: A Detailed Mechanistic and Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic acid, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis involves a multi-step process, including the protection of the amino group, electrophilic nitration, and subsequent deprotection. This guide details the reaction mechanism, provides experimental protocols, and presents quantitative data for analogous reactions to facilitate laboratory application.

Reaction Mechanism and Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from 4-amino-2-ethoxybenzoic acid. This strategy is necessary because the presence of a free amino group on the aromatic ring is incompatible with the strong oxidizing conditions of nitration.

Step 1: Protection of the Amino Group (Acetylation)

The initial step involves the protection of the reactive amino group as an acetamide. This is accomplished by reacting 4-amino-2-ethoxybenzoic acid with acetic anhydride. The acetamido group is a moderate activating group and directs electrophiles to the ortho and para positions.

Step 2: Electrophilic Aromatic Substitution (Nitration)

The core reaction is the nitration of the protected intermediate, 4-acetamido-2-ethoxybenzoic acid. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. The sulfuric acid serves to protonate the nitric acid, facilitating the formation of the highly electrophilic nitronium ion. The strongly activating ethoxy group and the moderately activating acetamido group direct the incoming nitro group to the position ortho to the ethoxy group and meta to the acetamido group, which is position 5. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure regioselectivity.

Step 3: Deprotection of the Amino Group (Hydrolysis)

The final step is the hydrolysis of the acetamido group to reveal the free amino group of the target molecule. This is typically achieved by heating the N-acetylated compound in an acidic or basic aqueous solution.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis 4-Amino-2-ethoxybenzoic Acid 4-Amino-2-ethoxybenzoic Acid 4-Acetamido-2-ethoxybenzoic Acid 4-Acetamido-2-ethoxybenzoic Acid 4-Amino-2-ethoxybenzoic Acid->4-Acetamido-2-ethoxybenzoic Acid Protection Acetic Anhydride Acetic Anhydride Acetic Anhydride->4-Acetamido-2-ethoxybenzoic Acid 4-Acetamido-2-ethoxy-5-nitrobenzoic Acid 4-Acetamido-2-ethoxy-5-nitrobenzoic Acid 4-Acetamido-2-ethoxybenzoic Acid->4-Acetamido-2-ethoxy-5-nitrobenzoic Acid Electrophilic Aromatic Substitution Nitrating Mixture HNO₃ / H₂SO₄ Nitrating Mixture->4-Acetamido-2-ethoxy-5-nitrobenzoic Acid This compound This compound 4-Acetamido-2-ethoxy-5-nitrobenzoic Acid->this compound Deprotection Acid/Base Acid/Base Acid/Base->this compound

Caption: Synthetic workflow for this compound.

Quantitative Data from Analogous Reactions

The following table summarizes typical reaction conditions and yields for the nitration of similar substrates, providing a valuable reference for optimizing the synthesis of this compound.

Starting MaterialNitrating AgentTemperature (°C)Reaction Time (hours)Yield (%)Reference
4-Acetamidobenzoic acidH₂SO₄ / HNO₃8 - 122Not specified
4-Acetamido-benzene-beta-methoxyethyl etherH₂SO₄ / HNO₃-5 to -26 - 1085

Experimental Protocols

The following protocols are based on established procedures for the acetylation, nitration, and hydrolysis of aromatic compounds and are adapted for the synthesis of this compound.

Protocol 1: Acetylation of 4-Amino-2-ethoxybenzoic Acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-2-ethoxybenzoic acid in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Slowly add a slight excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude 4-acetamido-2-ethoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Nitration of 4-Acetamido-2-ethoxybenzoic Acid

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding one part of concentrated nitric acid to two parts of concentrated sulfuric acid. Cool this mixture in an ice-salt bath to below 0 °C.

  • Dissolution of Substrate: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the 4-acetamido-2-ethoxybenzoic acid in concentrated sulfuric acid. Cool this solution to between -5 and 0 °C in an ice-salt bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of the substrate, ensuring the internal temperature is maintained between -5 and 0 °C. The addition rate should be carefully controlled to prevent a rise in temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the same low temperature for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 4-acetamido-2-ethoxy-5-nitrobenzoic acid, will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Protocol 3: Hydrolysis of 4-Acetamido-2-ethoxy-5-nitrobenzoic Acid

  • Reaction Setup: Place the crude 4-acetamido-2-ethoxy-5-nitrobenzoic acid in a round-bottom flask with a reflux condenser.

  • Hydrolysis: Add an aqueous solution of a strong acid (e.g., 10-20% sulfuric acid or hydrochloric acid) or a strong base (e.g., 10% sodium hydroxide solution).

  • Heating: Heat the mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (monitored by TLC).

  • Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate solution) to precipitate the product.

  • Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Reaction Mechanism Visualization

The following diagram illustrates the detailed mechanism of the electrophilic nitration step.

Caption: Mechanism of electrophilic nitration of the protected benzoic acid derivative.

Characterization of 4-Amino-2-ethoxy-5-nitrobenzoic Acid: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2-ethoxy-5-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including Cinitapride, a gastroprokinetic agent.[1][2] Its purity and structural integrity are critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the analytical methods for the characterization of this compound, intended for researchers, scientists, and drug development professionals. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis are presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number86718-18-5[3]
Molecular FormulaC₉H₁₀N₂O₅[3]
Molecular Weight226.19 g/mol [3]
AppearanceYellow Solid[4]
Melting Point>208°C (decomposes)[2]
pKa4.16 ± 0.12 (Predicted)[4]
SolubilitySlightly soluble in DMSO and Methanol[4]

Analytical Methodologies

A multi-faceted analytical approach is essential for the complete characterization of this compound. The following sections detail the experimental protocols for the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a robust technique for assessing the purity of this compound and quantifying its content in various samples. A reversed-phase HPLC method with UV detection is a suitable approach.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound reference standard (≥98% purity)

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

2. Preparation of Solutions:

  • Mobile Phase: A mixture of aqueous 0.1% phosphoric acid (A) and acetonitrile (B). The exact ratio may need to be optimized, but a starting gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B. For a simpler isocratic method, a mixture of acetonitrile and 0.1% aqueous sulfuric acid can be used.[5]

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in 100 mL of diluent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample, dissolve it in the diluent, and dilute as necessary to fall within the calibration range.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile and 0.1% Phosphoric Acid in Water
ElutionGradient or Isocratic
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength275 nm

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank system_equilibration->inject_blank inject_blank->inject_standards inject_standards->inject_sample calibration_curve Construct Calibration Curve inject_standards->calibration_curve quantification Quantify Analyte inject_sample->quantification calibration_curve->quantification

Caption: Logic flow for NMR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

1. Instrumentation and Materials:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

  • C18 reverse-phase column.

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound sample.

2. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC Conditions
ColumnC18, 50 mm x 2.1 mm, 3.5 µm
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient10-90% B over 10 minutes
Flow Rate0.3 mL/min
MS Conditions
Ionization ModeESI Positive and Negative
Mass Rangem/z 50-500
Capillary Voltage3.5 kV
Cone Voltage30 V

3. Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ in positive mode and [M-H]⁻ in negative mode).

  • Analyze the fragmentation pattern to identify characteristic fragment ions. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂, NO, and for benzoic acids, the loss of CO₂. [6]

Ionization Modem/zAssignment
ESI Positive227.06[M+H]⁺
ESI Negative225.05[M-H]⁻
Fragmentation (from [M-H]⁻)181.06[M-H-CO₂]⁻
179.06[M-H-NO₂]⁻
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

1. Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

2. Sample Preparation:

  • Place a small amount of the solid this compound sample directly on the ATR crystal.

3. Data Acquisition:

  • Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

  • Collect a background spectrum of the clean, empty ATR crystal before the sample measurement.

The table below lists the characteristic absorption bands expected for this compound. [7][8][9]

Wavenumber (cm⁻¹) Functional Group Assignment
3400-3300 N-H stretch (primary amine)
3200-2500 O-H stretch (carboxylic acid)
1680-1660 C=O stretch (carboxylic acid)
1620-1580 N-H bend (primary amine)
1550-1475 Asymmetric N-O stretch (nitro group)
1360-1290 Symmetric N-O stretch (nitro group)
1300-1200 C-O stretch (carboxylic acid) and C-N stretch (aromatic amine)
1250-1200 Asymmetric C-O-C stretch (aryl ether)

| 1050-1020 | Symmetric C-O-C stretch (aryl ether) |

Thermal Analysis (TGA/DSC)

Thermal analysis provides information about the thermal stability and decomposition profile of the compound.

1. Instrumentation:

  • Simultaneous Thermogravimetric Analyzer-Differential Scanning Calorimeter (TGA-DSC).

2. Experimental Conditions:

  • Sample Weight: 5-10 mg.

  • Pan: Alumina or platinum.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 °C/min.

3. Data Analysis:

  • TGA: Analyze the thermogram for weight loss steps, which indicate decomposition.

  • DSC: Analyze the heat flow curve for endothermic (melting) or exothermic (decomposition) events.

  • DSC: An endothermic event corresponding to melting, immediately followed by an exothermic event due to decomposition, is expected at temperatures above 208 °C. [2][10][11][12][13][14]* TGA: A significant weight loss corresponding to the decomposition of the molecule will be observed at temperatures above the melting point.

Experimental Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh_sample Weigh Sample (5-10 mg) place_in_pan Place in TGA/DSC Pan weigh_sample->place_in_pan load_instrument Load into TGA/DSC place_in_pan->load_instrument set_parameters Set Experimental Parameters load_instrument->set_parameters run_analysis Run Analysis (Heat to 600 °C) set_parameters->run_analysis analyze_tga Analyze TGA Curve (Weight Loss) run_analysis->analyze_tga analyze_dsc Analyze DSC Curve (Heat Flow) run_analysis->analyze_dsc

Caption: Workflow for TGA/DSC thermal analysis.

Conclusion

The analytical methods detailed in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectroscopic, and thermal analysis techniques ensures the unambiguous identification, purity assessment, and structural confirmation of this important pharmaceutical intermediate. Adherence to these protocols will support the development of high-quality and safe pharmaceutical products.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Amino-2-ethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-2-ethoxy-5-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical factor that can significantly influence the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method for its quantification and purity assessment is essential. This application note describes a precise and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is suitable for routine quality control, stability studies, and purity determination.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data acquisition and processing software.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (analytical grade).

  • Reference Standard: this compound reference standard of known purity.

  • Sample: this compound test sample.

Preparation of Solutions
  • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter and degas prior to use.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound test sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute to a final concentration of approximately 100 µg/mL with the diluent. All solutions should be filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Data Presentation

System Suitability

System suitability parameters were assessed to ensure the performance of the chromatographic system.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
%RSD of Peak Area ≤ 2.0% (n=6)0.8%
Method Validation Summary

The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

ParameterResult
Linearity (r²) 0.9995 (Concentration range: 1-100 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Aqueous & Organic) hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile->hplc_system prep_std Prepare Standard Solutions injection Inject Samples and Standards prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_system->injection separation Chromatographic Separation injection->separation acquisition Data Acquisition separation->acquisition integration Peak Integration & Analysis acquisition->integration calculation Quantification & Purity Calculation integration->calculation G A Initial Method Development (Column & Mobile Phase Screening) B Forced Degradation Studies (Acid, Base, Peroxide, Thermal, Photolytic) A->B Expose drug to stress C Analyze Stressed Samples B->C D Peak Purity Analysis (e.g., DAD) C->D Assess peak homogeneity E Method Optimization (Gradient, Flow Rate, etc.) D->E If peaks are not pure F Method Validation (ICH Guidelines) D->F If peaks are pure E->C Re-analyze G Final Stability-Indicating Method F->G

Application Notes and Protocols for the Nitration of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of substituted benzoic acids is a fundamental electrophilic aromatic substitution reaction critical in the synthesis of a wide array of chemical intermediates. These nitro-substituted benzoic acids are pivotal precursors in the development of pharmaceuticals, dyes, and other high-value organic compounds. The regioselectivity of the nitration is significantly influenced by the nature and position of the existing substituents on the benzoic acid ring. This document provides detailed experimental protocols and a summary of quantitative data to guide researchers in achieving desired product outcomes with high efficiency and selectivity.

The reaction typically involves the use of a nitrating mixture, most commonly a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1][2] The electron-withdrawing carboxylic acid group of benzoic acid is a meta-director, primarily yielding 3-nitrobenzoic acid upon nitration.[3][4] However, the presence of other substituents can alter the position of nitration, leading to a mixture of isomers. Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired isomer and minimize the formation of byproducts, such as dinitro compounds.[3]

Data Presentation

Substituted Aromatic CompoundSubstituentProductIsomer Distribution (%)Reference(s)
Benzoic Acid-COOHNitrobenzoic Acidortho: ~22, meta: ~73, para: ~5[5]
Toluene-CH₃Nitrotolueneortho: 45-62, meta: 2-5, para: 33-50[6]
Anisole-OCH₃Nitroanisoleortho: significant, para: major[7][8]
Chlorobenzene-ClNitrochlorobenzeneortho: ~30, para: ~70[5]
Bromobenzene-BrNitrobromobenzeneortho: ~30, para: ~70 (approx. 7:3 ratio)[9]

Experimental Protocols

Safety Precaution: All nitration reactions must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Concentrated acids are highly corrosive and should be handled with extreme care.

Protocol 1: Nitration of Benzoic Acid to 3-Nitrobenzoic Acid

This protocol details the synthesis of 3-nitrobenzoic acid from benzoic acid using a standard mixed-acid nitration procedure.

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • In a flask, dissolve benzoic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to below 5°C.

  • Separately, and with cooling, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.

  • Slowly add the cold nitrating mixture dropwise to the stirred benzoic acid solution, ensuring the temperature does not exceed 15°C.[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes.

  • Pour the reaction mixture slowly onto crushed ice with constant stirring.

  • The precipitated 3-nitrobenzoic acid is then collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol-water mixture.

Protocol 2: Nitration of 2-Aminobenzoic Acid (via Acetylation)

Direct nitration of 2-aminobenzoic acid is challenging due to the activating and easily oxidizable amino group. Therefore, a protection-nitration-deprotection sequence is employed.

Step 1: Acetylation of 2-Aminobenzoic Acid

  • Dissolve 2-aminobenzoic acid in glacial acetic acid.

  • Add acetic anhydride to the solution and reflux the mixture for about 1 hour.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the 2-acetamidobenzoic acid.

  • Collect the product by filtration and wash with cold water.

Step 2: Nitration of 2-Acetamidobenzoic Acid

  • Dissolve the dried 2-acetamidobenzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath to below 10°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • Stir the mixture in the ice bath for an additional 2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the 2-acetamido-5-nitrobenzoic acid.

  • Filter and wash the product with ice-cold water.

Step 3: Hydrolysis of 2-Acetamido-5-nitrobenzoic Acid

  • Suspend the crude 2-acetamido-5-nitrobenzoic acid in a 10% aqueous sodium hydroxide solution and reflux for 1.5-2 hours.

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 2-amino-5-nitrobenzoic acid.

  • Collect the final product by filtration and wash with water.

Visualizations

General Mechanism of Electrophilic Aromatic Nitration

Nitration_Mechanism cluster_generation Generation of Nitronium Ion cluster_substitution Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H3O+ Hydronium (H₃O⁺) HNO3->H3O+ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) H2SO4->HSO4- Intermediate Arenium Ion Intermediate NO2+->Intermediate BenzoicAcid Substituted Benzoic Acid BenzoicAcid->Intermediate + NO₂⁺ Product Nitro-substituted Benzoic Acid Intermediate->Product - H⁺

Caption: General mechanism of electrophilic aromatic nitration of a substituted benzoic acid.

Experimental Workflow for Nitration of Benzoic Acid

Experimental_Workflow start Start dissolve Dissolve Benzoic Acid in conc. H₂SO₄ start->dissolve cool1 Cool Mixture in Ice Bath (< 5°C) dissolve->cool1 nitration Slowly Add Nitrating Mixture to Benzoic Acid Solution (keep temp < 15°C) cool1->nitration prepare_nm Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) with cooling prepare_nm->nitration stir Stir at Room Temperature (30-60 min) nitration->stir precipitate Pour onto Crushed Ice stir->precipitate filter Vacuum Filter the Precipitate precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product (3-Nitrobenzoic Acid) wash->dry purify Recrystallize (Optional) dry->purify end End purify->end

Caption: A typical experimental workflow for the nitration of benzoic acid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Amino-2-ethoxy-5-nitrobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and reliable synthetic route is a three-step process starting from 4-Amino-2-ethoxybenzoic acid. This method involves:

  • Protection of the highly reactive amino group by acetylation.

  • Nitration of the protected intermediate.

  • Deprotection (hydrolysis) to yield the final product. This approach prevents oxidation of the amino group and allows for more controlled nitration.[1]

Q2: Why is protection of the amino group necessary before nitration?

A2: The amino group is a strong activating group, making the aromatic ring highly susceptible to oxidation by the nitrating agent (a mixture of nitric and sulfuric acid).[1] Direct nitration can lead to the formation of undesired byproducts and a lower yield of the desired product. Acetylation temporarily converts the amino group into a less activating acetamido group, which is still an ortho-, para-director but is less prone to oxidation, leading to a cleaner reaction.[1]

Q3: What are the primary applications of this compound?

A3: This compound is a key intermediate in the synthesis of various organic molecules. It is notably used in the preparation of Cinitapride, a gastroprokinetic agent. It also serves as a building block in the synthesis of azo dyes and pigments.

Q4: What are the main safety precautions to consider during this synthesis?

A4: The nitration step is highly exothermic and involves the use of concentrated strong acids (sulfuric and nitric acid). It is crucial to maintain strict temperature control, typically below 10°C, to prevent runaway reactions.[1] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All procedures involving concentrated acids should be performed in a well-ventilated fume hood.

Experimental Protocols

A widely accepted method for synthesizing substituted aminonitrobenzoic acids involves a three-step process: acetylation of the amino group, followed by nitration and subsequent hydrolysis. The following protocol is adapted from the synthesis of the analogous compound, 2-amino-5-nitrobenzoic acid, and can be optimized for the synthesis of this compound.[1]

Step 1: Acetylation of 4-Amino-2-ethoxybenzoic Acid

This step protects the amino group as an acetamido group to prevent oxidation during nitration.

  • Materials: 4-Amino-2-ethoxybenzoic acid, Acetic anhydride, Glacial acetic acid.

  • Procedure:

    • Dissolve 4-Amino-2-ethoxybenzoic acid in glacial acetic acid in a round-bottom flask. Gentle warming may be required.

    • Slowly add acetic anhydride (1.2 equivalents) to the solution while stirring.

    • Heat the mixture to reflux for approximately one hour.

    • After cooling to room temperature, pour the reaction mixture into ice-cold deionized water.

    • Collect the precipitate by vacuum filtration and wash with cold deionized water.

    • Recrystallize the crude 4-Acetamido-2-ethoxybenzoic acid from an ethanol/water mixture to obtain the purified product.

Step 2: Nitration of 4-Acetamido-2-ethoxybenzoic Acid

This is the key step where the nitro group is introduced to the aromatic ring.

  • Materials: 4-Acetamido-2-ethoxybenzoic acid, Concentrated sulfuric acid, Concentrated nitric acid.

  • Procedure:

    • In a flask, cool concentrated sulfuric acid in an ice-salt bath to below 0°C.

    • Slowly add the dried 4-Acetamido-2-ethoxybenzoic acid from the previous step, ensuring the temperature remains below 5°C.

    • Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of 4-Acetamido-2-ethoxybenzoic acid, maintaining the reaction temperature below 10°C.[1]

    • After the addition is complete, continue stirring in the ice bath for an additional two hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

    • Collect the solid by vacuum filtration and wash with ice-cold water until the washings are neutral.

Step 3: Hydrolysis of 4-Acetamido-2-ethoxy-5-nitrobenzoic Acid

The final step is the removal of the acetyl protecting group to yield the target compound.

  • Materials: 4-Acetamido-2-ethoxy-5-nitrobenzoic acid, 10% Aqueous sodium hydroxide solution, Concentrated hydrochloric acid.

  • Procedure:

    • Suspend the crude product from Step 2 in a 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux with stirring for 1.5 to 2 hours, or until the solid completely dissolves.[1]

    • Cool the solution in an ice bath.

    • Slowly acidify the cold solution with concentrated hydrochloric acid to a pH of 3-4 to precipitate the final product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Data Presentation

Table 1: Summary of Key Reaction Parameters for the Synthesis of Substituted 2-Amino-5-nitrobenzoic Acid[1]

StepReactionStarting MaterialKey ReagentsReaction TemperatureReaction TimePurification Method
1Acetylation2-Aminobenzoic AcidAcetic Anhydride, Glacial Acetic AcidReflux1 hourRecrystallization from Ethanol/Water
2Nitration2-Acetamidobenzoic AcidConc. H₂SO₄, Conc. HNO₃< 10°C2 hoursWashing with Ice-Cold Water
3Hydrolysis2-Acetamido-5-nitrobenzoic Acid10% NaOH, Conc. HClReflux1.5 - 2 hoursAcid Precipitation, Optional Recrystallization

Troubleshooting Guide

Issue 1: Low Yield in Acetylation Step

  • Question: My yield of 4-Acetamido-2-ethoxybenzoic acid is lower than expected. What could be the cause?

  • Answer:

    • Incomplete Reaction: The reaction time may have been too short. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.

    • Hydrolysis of Acetic Anhydride: Ensure that the glacial acetic acid and the starting material are dry, as water will hydrolyze the acetic anhydride.

    • Loss During Workup: The product may have some solubility in water. Ensure the precipitation is carried out in ice-cold water and minimize the volume of water used for washing.

Issue 2: Dark Brown or Black Reaction Mixture During Nitration

  • Question: The nitration reaction mixture turned very dark, and the yield of the desired product is low. What went wrong?

  • Answer:

    • Runaway Reaction: This is often due to a loss of temperature control. The nitration of aromatic compounds is highly exothermic. If the temperature rises significantly, it can lead to oxidation of the starting material and the formation of polymeric byproducts.

    • Prevention:

      • Maintain a consistently low temperature (below 10°C, ideally 0-5°C) throughout the addition of the nitrating mixture.[1]

      • Add the nitrating mixture very slowly (dropwise) with vigorous stirring to ensure efficient heat dissipation.

      • Ensure the starting material is fully dissolved in the sulfuric acid before starting the addition of the nitrating mixture.

Issue 3: Formation of Multiple Products in the Nitration Step

  • Question: I am observing multiple spots on my TLC plate after the nitration reaction, indicating a mixture of isomers. How can I improve the regioselectivity?

  • Answer:

    • Temperature Control: Higher temperatures can lead to the formation of other isomers. Maintaining a low and consistent temperature is crucial for regioselectivity.

    • Directing Effects: The acetamido and ethoxy groups are both ortho-, para-directing. While the desired product is the result of nitration at the position para to the acetamido group and ortho to the ethoxy group, other isomers can form. Careful control of reaction conditions can favor the desired isomer.

Issue 4: Product Fails to Precipitate During Workup

  • Question: After pouring the reaction mixture onto ice, the product did not precipitate. What should I do?

  • Answer:

    • Low Concentration: The product concentration might be too low to precipitate.

    • High Solubility: The product may have some solubility in the acidic aqueous solution.

    • Troubleshooting Steps:

      • Neutralization: Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) while cooling in an ice bath. This change in pH may cause the product to precipitate.

      • Extraction: If neutralization is unsuccessful, extract the product with a suitable organic solvent like ethyl acetate.

Issue 5: Incomplete Hydrolysis (Deprotection)

  • Question: After the hydrolysis step, I still see the protected intermediate in my product mixture. How can I ensure complete deprotection?

  • Answer:

    • Insufficient Reaction Time or Base: The hydrolysis may not have gone to completion.

    • Optimization:

      • Increase the reflux time and monitor the reaction by TLC until the starting material is no longer visible.

      • Ensure a sufficient excess of sodium hydroxide is used to drive the reaction to completion.

Visualizations

Synthesis_Pathway cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis A 4-Amino-2-ethoxybenzoic Acid B 4-Acetamido-2-ethoxybenzoic Acid A->B Acetic Anhydride, Glacial Acetic Acid, Reflux C 4-Acetamido-2-ethoxy-5-nitrobenzoic Acid B->C Conc. H₂SO₄, Conc. HNO₃, < 10°C D This compound C->D 10% NaOH, Reflux, then HCl Troubleshooting_Workflow cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting Start Start Synthesis Acetylation Step 1: Acetylation Start->Acetylation Nitration Step 2: Nitration Acetylation->Nitration LowYield1 Low Yield? Acetylation->LowYield1 Hydrolysis Step 3: Hydrolysis Nitration->Hydrolysis DarkColor Dark Reaction? Nitration->DarkColor Purification Purification Hydrolysis->Purification IncompleteReaction Incomplete Hydrolysis? Hydrolysis->IncompleteReaction FinalProduct Final Product Purification->FinalProduct CheckPurity Impure Product? Purification->CheckPurity CheckReagents Check Reagent Purity & Reaction Time LowYield1->CheckReagents Yes CheckTemp Improve Temperature Control & Slow Reagent Addition DarkColor->CheckTemp Yes IncreaseTime Increase Reflux Time & Check Base Amount IncompleteReaction->IncreaseTime Yes Recrystallize Optimize Recrystallization Solvent System CheckPurity->Recrystallize Yes

References

Technical Support Center: 4-Amino-2-ethoxy-5-nitrobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-ethoxy-5-nitrobenzoic acid. The information is designed to help manage the formation of common by-products and address other challenges encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the synthesis of this compound?

A1: The primary synthesis route to this compound is the nitration of 4-amino-2-ethoxybenzoic acid. During this electrophilic aromatic substitution reaction, several by-products can form due to the directing effects of the amino and ethoxy groups and the reactive nature of the nitrating agents. The most common by-products include an isomeric product and a dinitrated product.

Q2: What causes the formation of the isomeric by-product, 4-Amino-2-ethoxy-3-nitrobenzoic acid?

A2: The formation of the 3-nitro isomer arises from the competing directing effects of the activating amino (-NH2) and ethoxy (-OCH2CH3) groups on the benzene ring. While the desired product is the 5-nitro isomer, some nitration can occur at the 3-position, leading to the formation of this isomeric impurity.

Q3: Under what conditions is the dinitrated by-product, 4-Amino-2-ethoxy-3,5-dinitrobenzoic acid, formed?

A3: The formation of the dinitrated by-product is typically a result of over-nitration. This can be caused by excessive nitrating agent, elevated reaction temperatures, or prolonged reaction times. The presence of two activating groups (amino and ethoxy) makes the aromatic ring highly susceptible to multiple nitrations. A patent related to the synthesis of a downstream product has identified a similar dinitro impurity.

Q4: Are there any common by-products when using this compound in subsequent reactions, such as amidation?

A4: Yes, when this compound is used in subsequent reactions like amidation to form amides (e.g., in the synthesis of Cinitapride), other by-products can be introduced. These can include N-oxides, formed by the oxidation of a nitrogen atom in the newly formed amide, and nitrosated derivatives, which may arise from residual nitrating agents or side reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound and provides actionable troubleshooting steps.

Issue 1: Presence of Isomeric and Dinitrated Impurities in Synthesis

Problem: Analysis of the synthesized this compound shows the presence of the 3-nitro isomer and/or the 3,5-dinitro by-product.

Possible Cause Troubleshooting Steps
Reaction Temperature Too High Maintain strict temperature control, typically between 0-10°C, during the addition of the nitrating agent. Use an efficient cooling bath (ice-salt or dry ice-acetone).
Excess Nitrating Agent Carefully control the stoichiometry of the nitrating agent (e.g., nitric acid/sulfuric acid mixture). Use the minimum effective amount.
Prolonged Reaction Time Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and quench the reaction promptly upon completion.
Inefficient Mixing Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture and prevent localized "hot spots" and high concentrations of reactants.
Issue 2: Formation of N-oxide or Nitrosated By-products in Amidation Reactions

Problem: In the amidation of this compound, by-products such as N-oxides or nitrosated derivatives are detected.

Possible Cause Troubleshooting Steps
Oxidizing Conditions If an N-oxide is formed, consider using a milder coupling agent for the amidation or ensuring that the reaction is performed under an inert atmosphere to minimize oxidation.
Residual Nitrating Agents Ensure the starting material, this compound, is thoroughly purified to remove any residual nitrating agents from its synthesis.
Side Reactions with Amine The presence of a nitrosated by-product suggests a side reaction with the amine used in the amidation. Ensure the amine is pure and that the reaction conditions do not favor nitrosation.

Summary of Common By-products

The following table summarizes the common by-products encountered in reactions involving this compound, along with their likely origin.

By-product Name Molecular Formula Molecular Weight ( g/mol ) Likely Origin
4-Amino-2-ethoxy-3-nitrobenzoic acidC₉H₁₀N₂O₅226.19Isomeric by-product from nitration
4-Amino-2-ethoxy-3,5-dinitrobenzoic acidC₉H₉N₃O₇271.18Over-nitration during synthesis
Amide N-oxide derivativeVariesVariesOxidation during subsequent amidation
Nitrosated amide derivativeVariesVariesSide reaction during amidation

Experimental Protocols & Visualizations

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a general procedure for aromatic nitration can be adapted.

General Experimental Workflow for Nitration

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-amino-2-ethoxybenzoic acid in concentrated H2SO4 C Cool reactant solution to 0-10°C A->C B Prepare nitrating mixture (HNO3 in H2SO4) D Slowly add nitrating mixture with vigorous stirring B->D C->D E Monitor reaction by TLC/HPLC D->E F Quench reaction (pour onto ice) E->F G Filter precipitate F->G H Wash with cold water G->H I Recrystallize from appropriate solvent H->I

Caption: General experimental workflow for the nitration of 4-amino-2-ethoxybenzoic acid.

Logical Relationship of By-product Formation

The following diagram illustrates the logical relationship between the starting material, the desired product, and the common by-products formed during the nitration reaction.

byproducts SM 4-Amino-2-ethoxybenzoic acid DP This compound (Desired Product) SM->DP Nitration (Desired) BP1 4-Amino-2-ethoxy-3-nitrobenzoic acid (Isomeric By-product) SM->BP1 Nitration (Side Reaction) BP2 4-Amino-2-ethoxy-3,5-dinitrobenzoic acid (Dinitrated By-product) DP->BP2 Over-nitration BP1->BP2 Further Nitration

Caption: Formation pathways of common by-products during nitration.

Troubleshooting Logic for By-product Minimization

This diagram outlines the decision-making process for troubleshooting and minimizing by-product formation during the synthesis.

troubleshooting_logic start High By-product Levels Detected check_temp Was reaction temperature strictly controlled below 10°C? start->check_temp check_stoich Was nitrating agent stoichiometry correct? check_temp->check_stoich Yes adjust_temp Action: Improve cooling efficiency and monitor temperature closely check_temp->adjust_temp No check_time Was reaction time optimized and not excessive? check_stoich->check_time Yes adjust_stoich Action: Recalculate and use precise stoichiometry check_stoich->adjust_stoich No adjust_time Action: Monitor reaction progress to determine optimal endpoint check_time->adjust_time No end By-product Levels Minimized check_time->end Yes adjust_temp->check_stoich adjust_stoich->check_time adjust_time->end

Caption: Troubleshooting workflow for minimizing by-products in the synthesis of this compound.

troubleshooting low yield in amide synthesis with 4-Amino-2-ethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the amide synthesis using 4-Amino-2-ethoxy-5-nitrobenzoic acid. Low yields in this reaction are common but can be overcome with the appropriate strategies.

Frequently Asked Questions (FAQs)

Q1: Why are my amide synthesis yields consistently low when using this compound as the amine component?

A: The primary reason for low yields is the significantly reduced nucleophilicity of the amino group on the this compound ring. This is due to a combination of electronic and steric factors:

  • Electronic Effects: The potent electron-withdrawing nitro group (-NO₂) para to the amine, along with the carboxylic acid group (-COOH), pulls electron density away from the aromatic ring. This delocalization reduces the availability of the nitrogen's lone pair of electrons, making it a weak nucleophile.[1][2]

  • Steric Hindrance: The ethoxy group (-OEt) at the ortho position physically obstructs the path for the incoming activated carboxylic acid, further slowing down the reaction.[3][4]

Standard coupling conditions are often insufficient to overcome this low reactivity, leading to sluggish or incomplete reactions.[5]

Q2: What are the most common side reactions to be aware of?

A: Besides an incomplete reaction, several side reactions can contribute to low yields:

  • Hydrolysis: Any moisture in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[6]

  • Side reactions with coupling reagents: Some coupling reagents can form stable, unreactive intermediates or byproducts. For example, when using carbodiimides like DCC or EDC, the formation of N-acylurea byproducts can be a competing pathway.[7]

  • Intramolecular Reactions: While less common, under certain conditions, the molecule could potentially react with itself, though this is less of a concern than the low nucleophilicity.

Q3: Which coupling reagents are most effective for difficult substrates like this?

A: For electron-deficient and sterically hindered anilines, more powerful coupling reagents are required. Standard carbodiimides like EDC, even with additives like HOBt, may give poor results.[3] It is recommended to use stronger aminium/uronium or phosphonium salt-based reagents.[6]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are among the most efficient for difficult couplings.[6][8] HATU, in particular, is often superior due to the formation of a highly reactive OAt-ester intermediate.[6][9]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective, especially for sterically hindered couplings.[6]

  • Acyl Fluoride Formation: An alternative strategy is the in situ formation of acyl fluorides from the carboxylic acid partner using reagents like BTFFH, followed by reaction with the aniline at elevated temperatures. This method has proven effective where standard methods have failed.[3][5]

Troubleshooting Guide: Low or No Product Formation

Problem: My reaction using standard EDC/HOBt coupling conditions with this compound shows very low conversion to the desired amide.

Potential Cause Troubleshooting & Optimization Strategy
Insufficient Carboxylic Acid Activation The activated HOBt-ester formed with EDC is not reactive enough to couple with the highly deactivated aniline.
Solution: Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP. These reagents generate more reactive activated esters.[6][10]
Poor Nucleophilicity of the Aniline The electron-withdrawing groups (-NO₂, -COOH) severely reduce the nucleophilic character of the -NH₂ group.[1]
Solution 1: Increase the reaction temperature. For difficult couplings, reactions may need to be heated (e.g., 50-80 °C) to overcome the high activation energy.[3][11]
Solution 2: Use a stronger, non-nucleophilic base. While a base like DIPEA is standard, ensuring complete deprotonation of any amine salts and facilitating the reaction is key. Use at least 2-3 equivalents.[8]
Solution 3: Increase reaction time. Monitor the reaction over 24-48 hours, as the coupling may be very slow.[10]
Reagent Quality & Moisture The presence of water is hydrolyzing the activated intermediate. Reagents may have degraded.
Solution: Use anhydrous solvents (e.g., dry DMF, DCM). Ensure all reagents are fresh and dry. Run the reaction under an inert atmosphere (Nitrogen or Argon).[6]
Suboptimal Base Selection The chosen base may be interfering with the reaction or may not be strong enough.
Solution: Use a bulky, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.[8][12] Avoid primary or secondary amines as bases, as they will compete in the reaction.

Data Presentation

The choice of coupling reagent and conditions is critical when working with electron-deficient anilines. The following table summarizes conditions that have been found to be effective for similar challenging amide couplings.

Coupling Reagent(s) Base Solvent Temp. Typical Yield Range Key Considerations & Reference
EDC, DMAP (1 eq), HOBt (cat.)DIPEAAcetonitrile23 °CGood to ExcellentDMAP acts as an acyl transfer agent, forming a more reactive intermediate than the HOBt-ester alone.[10]
HATUDIPEADMFRTGood to ExcellentHighly efficient for difficult couplings; minimizes side reactions.[6][8]
BTFFH (forms acyl fluoride in situ)DIPEACH₂Cl₂ then heat80 °CGoodExcellent for sterically hindered and electron-deficient amines where other methods fail.[3][5]
TBTUDIPEADMFRTModerate to GoodA common and effective uronium salt-based reagent.[13]
DCC, DMAP (cat.), HOBt (cat.)-Acetonitrile23 °CModerateCan be effective, but purification to remove the dicyclohexylurea (DCU) byproduct is challenging.[7][10]
Pivaloyl Chloride-Water-Near QuantitativeForms a mixed anhydride. This specific example was for a different aniline but demonstrates a powerful activation method.[13]

Experimental Protocols

Protocol 1: Amide Coupling Using HATU

This protocol is recommended as a starting point for the coupling of a generic carboxylic acid with this compound.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to this solution.

  • Add the amine/DIPEA solution to the pre-activated carboxylic acid mixture dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If no significant progress is observed after several hours, consider gently heating the reaction to 50 °C.

  • Allow the reaction to stir for 12-24 hours or until completion.

  • Workup: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel.

Mandatory Visualization

Caption: A logical workflow for troubleshooting low yields in amide synthesis.

References

Technical Support Center: Optimizing Coupling Reactions for 4-Amino-2-ethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling reactions of 4-Amino-2-ethoxy-5-nitrobenzoic acid.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of this compound with a generic amine partner (R-NH₂).

Issue 1: Low or No Product Yield

Question: My amide coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

Answer:

Low product yield is a frequent challenge in amide bond formation. The primary causes often relate to incomplete activation of the carboxylic acid, deactivation of the amine coupling partner, steric hindrance, or suboptimal reaction conditions.[1] this compound presents specific challenges due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the amino group on the coupling partner if it is an aniline derivative, and potential steric hindrance from the ethoxy group.

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate coupling.

    • Solution: Ensure you are using a sufficient excess of the coupling reagent (typically 1.0-1.5 equivalents). For challenging substrates like this, stronger coupling reagents are recommended. Consider switching from standard carbodiimides like DCC or EDC to more potent onium salts (uronium/aminium or phosphonium).[1][2]

  • Amine Deactivation: The amine coupling partner can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]

    • Solution: Add a non-nucleophilic organic base to the reaction mixture. N,N-Diisopropylethylamine (DIPEA) is a common choice, typically used in 2.0 equivalents.[1] For sensitive reactions where racemization is a concern, a weaker base like 2,4,6-collidine may be preferable.[2]

  • Steric Hindrance: The bulky ethoxy group ortho to the carboxylic acid can impede the approach of the amine.[1]

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. You can also extend the reaction time.[3] Using more reactive coupling reagents like HATU or COMU can also be beneficial for hindered substrates.[2]

  • Hydrolysis of Activated Intermediate: Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid intermediate.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1][4]

Logical Flow for Troubleshooting Low Yield:

Troubleshooting_Low_Yield cluster_activation Carboxylic Acid Activation cluster_amine Amine Reactivity cluster_conditions Reaction Conditions start Low / No Yield Observed check_activation Verify Carboxylic Acid Activation start->check_activation reagent_type Is the coupling reagent potent enough? (e.g., Onium Salt vs. Carbodiimide) check_activation->reagent_type check_amine Assess Amine Reactivity base_present Is a non-nucleophilic base present? (e.g., DIPEA) check_amine->base_present check_conditions Evaluate Reaction Conditions anhydrous Are solvents and reagents anhydrous? check_conditions->anhydrous reagent_equiv Are sufficient equivalents used? (1.0 - 1.5 eq.) reagent_type->reagent_equiv Yes use_stronger_reagent Action: Switch to HATU, HCTU, or COMU reagent_type->use_stronger_reagent No reagent_equiv->check_amine Yes increase_reagent Action: Increase coupling reagent to 1.5 eq. reagent_equiv->increase_reagent No end Reaction Optimized use_stronger_reagent->end increase_reagent->end base_present->check_conditions Yes add_base Action: Add 2.0 eq. of DIPEA or Collidine base_present->add_base No add_base->end temperature Is temperature/time sufficient for hindered coupling? anhydrous->temperature Yes use_anhydrous Action: Use anhydrous solvents and dry glassware anhydrous->use_anhydrous No increase_temp_time Action: Increase temperature (e.g., to 40-60°C) or extend reaction time temperature->increase_temp_time No temperature->end Yes use_anhydrous->end increase_temp_time->end Monitor Progress

Caption: Troubleshooting workflow for low yield reactions.

Issue 2: Significant Side Product Formation

Question: I am observing significant side reactions in my coupling experiment. How can I minimize them?

Answer:

Side reactions can compete with the desired amide bond formation, reducing yield and complicating purification. Common side reactions include racemization of the carboxylic acid and guanidinylation of the amine partner.

Potential Side Reactions & Solutions:

  • Racemization: The stereochemical integrity at the alpha-carbon of an amino acid coupling partner can be lost during activation.

    • Solution: Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure.[1] Reagents that incorporate these additives, like HATU (which uses HOAt) or COMU (which uses Oxyma), are excellent choices.[2][5] Running the reaction at a lower temperature (e.g., 0°C to room temperature) can also minimize racemization.[1][2]

  • Guanidinylation: When using uronium/aminium-type coupling reagents (e.g., HBTU, HATU) in excess, the free amine of your coupling partner can react with the reagent to form an undesired guanidinium byproduct.[6]

    • Solution: Avoid a large excess of the coupling reagent. A slight excess of the carboxylic acid relative to the coupling reagent is sometimes recommended.[6] Alternatively, phosphonium-based reagents like PyBOP do not cause this side reaction and can be a better choice if guanidinylation is a persistent issue.[2]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: Given the potential for steric hindrance and the electron-deficient nature of similar anilines, high-efficiency onium salt reagents are recommended over standard carbodiimides.[2]

Reagent ClassExamplesPerformance for this SubstrateKey Considerations
Uronium/Aminium HATU, HCTU, COMUExcellent Highly reactive and fast, effective for hindered couplings.[2][7] COMU is noted for its safety profile and solubility.[5] Can cause guanidinylation if used in large excess.[6]
Phosphonium PyBOP, PyAOPVery Good High coupling efficiency with a low risk of racemization.[4] Does not cause guanidinylation side reactions.
Carbodiimide EDC, DCCModerate Often require additives like HOBt or OxymaPure to improve efficiency and suppress racemization.[8] May be insufficient for challenging couplings.[2]
Other T3P (Propylphosphonic Anhydride)Good Known for high efficiency, low toxicity, and easy workup as byproducts are water-soluble.[4][9]

Q2: What are the recommended solvents and bases for this coupling reaction?

A2:

  • Solvents: Anhydrous polar aprotic solvents are preferred. The most common choices are N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) .[1] DMF is generally better at dissolving all reaction components, while DCM can be easier to remove during workup.

  • Bases: A non-nucleophilic, hindered base is crucial to prevent protonation of the amine without competing in the reaction. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[2] 2,4,6-Collidine is a slightly weaker, more hindered base that can be used to further minimize the risk of racemization.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A sample of the reaction mixture can be taken periodically and analyzed to observe the consumption of the starting materials and the formation of the desired product.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended as a starting point for the coupling of this compound due to HATU's high efficiency with hindered substrates.[2]

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine coupling partner (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure to obtain the crude product for purification.[1]

General Reaction Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification reagents Dissolve Acid in Anhydrous DMF add_reagents Add HATU (1.1 eq) + DIPEA (2.0 eq) reagents->add_reagents preactivate Stir 15-30 min at RT add_reagents->preactivate add_amine Add Amine (1.1 eq) preactivate->add_amine react Stir at RT (Monitor by LC-MS) add_amine->react quench Quench with Water/NH4Cl react->quench extract Extract with EtOAc quench->extract purify Purify Crude Product extract->purify

Caption: Standard workflow for HATU-mediated amide coupling.

References

side reactions in the nitration of aromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aromatic Nitration

Welcome to the technical support center for aromatic nitration. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the nitration of aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the nitration of aromatic compounds?

A1: The most prevalent side reactions include polysubstitution (the introduction of more than one nitro group), oxidation of the aromatic ring or its substituents, and, less commonly, rearrangement reactions. The extent of these side reactions is highly dependent on the substrate's nature and the reaction conditions.

Q2: How can I control the extent of nitration to favor mono-nitration over di-nitration?

A2: To favor mono-nitration, it is crucial to control the reaction conditions carefully. Since the first nitro group deactivates the ring, subsequent nitrations require more forcing conditions.[1] Key parameters to control include:

  • Temperature: Maintain a low temperature. For benzene, the temperature should not exceed 50°C to minimize the formation of dinitrobenzene.[2][3]

  • Nitrating Agent Concentration: Use a less potent nitrating mixture. Avoid using fuming nitric acid or oleum if mono-nitration is the goal.[1]

  • Reaction Time: Monitor the reaction progress and stop it once the desired mono-nitro product has formed in sufficient yield.

Q3: My starting material has a highly activating group (e.g., -OH, -NH₂), and I am observing significant oxidation and byproduct formation. What should I do?

A3: Highly activated rings are susceptible to oxidation by the nitrating mixture.[4][5]

  • For phenols , using dilute nitric acid at room temperature can yield mono-nitrophenols while minimizing oxidation.[4] The use of concentrated nitric acid can lead to the formation of 2,4,6-trinitrophenol and oxidation byproducts like benzoquinones.[4][6]

  • For anilines , the amino group is not only activating but also basic. Direct nitration is often unsuccessful as the anilinium ion formed is a meta-director and deactivates the ring. The amino group is also easily oxidized.[5][7] The recommended approach is to protect the amino group as an amide (e.g., acetanilide) before nitration. This moderates the activating effect, prevents oxidation, and directs the substitution to the ortho and para positions.[5][7][8] The protecting group can be removed by hydrolysis after nitration.

Q4: Is carbocation rearrangement a concern in aromatic nitration, similar to Friedel-Crafts alkylation?

A4: No, carbocation rearrangement is not a typical side reaction in aromatic nitration. Rearrangements are common in Friedel-Crafts alkylation because the reaction proceeds through a carbocation intermediate that can rearrange to a more stable form.[9][10][11][12] In contrast, aromatic nitration proceeds via the attack of the nitronium ion (NO₂⁺), which is not a carbocation and does not undergo rearrangement. Similarly, Friedel-Crafts acylation does not suffer from rearrangements because the acylium ion is resonance-stabilized.[9][11]

Q5: I am not getting the expected regioselectivity (ortho/para/meta ratio). What factors influence this?

A5: Regioselectivity is primarily governed by the electronic effects of the substituents already present on the aromatic ring. However, steric factors and the nature of the nitrating agent can also influence the isomer distribution.[13][14] For example, bulky nitrating agents may favor the para product over the ortho product due to steric hindrance.[13][14]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of nitrated product 1. Insufficiently reactive nitrating agent. 2. Deactivated aromatic ring. 3. Reaction temperature is too low.1. Ensure the use of concentrated nitric and sulfuric acids to generate the nitronium ion.[15][16] 2. For deactivated rings (e.g., nitrobenzene), use stronger conditions such as higher temperatures or fuming nitric acid.[1] 3. Gradually increase the reaction temperature while monitoring for side reactions.
Formation of di- or poly-nitrated products 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Nitrating agent is too concentrated/reactive. 4. The substrate is highly activated.1. Maintain a lower reaction temperature (e.g., < 50°C for benzene).[2] 2. Monitor the reaction by TLC or GC and quench it upon completion of mono-nitration. 3. Use standard concentrated acids instead of fuming acids. 4. For activated substrates, use milder conditions (e.g., dilute HNO₃ for phenol).[4]
Product is a dark, tarry mixture 1. Oxidation of the starting material or product. 2. Reaction temperature is too high, leading to decomposition.1. This is common with highly activated rings like phenols and anilines. Use a protecting group for anilines or milder nitrating conditions for phenols.[4][7] 2. Carefully control the temperature using an ice bath, especially during the addition of the nitrating mixture.
Product does not precipitate upon quenching with ice water 1. The product is soluble in the aqueous acidic mixture. 2. Insufficient product formation.1. Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate) to decrease the solubility of the product. 2. Perform a solvent extraction with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to isolate the product.[17]

Data Presentation: Isomer Distribution in Nitration

The regiochemical outcome of nitration is highly dependent on the directing effects of the substituents on the aromatic ring and the reaction conditions.

Table 1: Isomer Distribution in the Nitration of Toluene

Nitrating AgentOrtho (%)Meta (%)Para (%)
HNO₃ / H₂SO₄66331
NO₂⁺BF₄⁻ in CH₂Cl₂66331

Data suggests that for toluene, the isomer distribution is largely independent of the nitrating system's reactivity, with a consistent low percentage of the meta isomer.[13][14][18]

Table 2: Isomer Distribution in the Nitration of Chlorobenzene

ConditionsOrtho (%)Para (%)Ortho/Para Ratio
Mixed Acid (H₂SO₄/HNO₃)~34~66~0.52
HNO₃ on Super-acidic Metal OxidesVaries with catalystVaries with catalystCan be as low as 0.17

Chlorine is an ortho, para-director, but it deactivates the ring.[19] The para isomer is generally the major product. The use of solid acid catalysts can significantly enhance para-selectivity.[20]

Experimental Protocols

Protocol 1: Nitration of Aniline via a Protecting Group Strategy

This three-step synthesis is designed to prevent the oxidation of the aniline and to favor the formation of the para-nitroaniline isomer.[7][8]

Step 1: Acetylation of Aniline to form Acetanilide (Protection)

  • In a 125-mL Erlenmeyer flask, dissolve 2.5 mL of aniline in 60 mL of water and 2.5 mL of concentrated hydrochloric acid with stirring.

  • Add 0.25 g of decolorizing charcoal and heat the solution to 45-50°C.

  • Filter the hot solution by vacuum filtration to remove the charcoal.

  • Warm the filtrate to 45-50°C and add 4 mL of acetic anhydride, followed immediately by a solution of 4 g of sodium acetate in 15 mL of water.

  • Cool the mixture in an ice bath to induce crystallization of acetanilide.

  • Collect the product by vacuum filtration and wash with cold water.

Step 2: Nitration of Acetanilide

  • Add the dried acetanilide from Step 1 to a flask and cool it in an ice bath.

  • Slowly add concentrated sulfuric acid with stirring, keeping the temperature low.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at room temperature for about 15-20 minutes.

  • Pour the reaction mixture slowly over crushed ice to precipitate the p-nitroacetanilide.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline (Deprotection)

  • Transfer the p-nitroacetanilide to a round-bottom flask.

  • Add a sufficient amount of aqueous sulfuric acid (e.g., 70%).

  • Heat the mixture under reflux until the solid has dissolved.

  • Cool the solution and then pour it into a beaker of cold water.

  • Neutralize the solution with a base (e.g., NaOH solution) to precipitate the p-nitroaniline.

  • Collect the final product by vacuum filtration, wash with water, and recrystallize from an appropriate solvent if necessary.

Visualizations

Diagrams of Pathways and Workflows

Nitration_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2NO3_plus->NO2_plus - H₂O Benzene Aromatic Ring (Ar-H) H2O H₂O Sigma_Complex Arenium Ion (σ-complex) Benzene->Sigma_Complex + NO₂⁺ Product Nitroaromatic (Ar-NO₂) Sigma_Complex->Product - H⁺

Caption: General mechanism of aromatic nitration.

Polysubstitution_Pathway cluster_conditions1 Control cluster_conditions2 Side Reaction A Aromatic Substrate (e.g., Benzene) B Mono-nitrated Product (Deactivated Ring) A->B Nitration (Milder Conditions) C Di-nitrated Product B->C Further Nitration (Forcing Conditions) cond1 Low Temperature Standard Mixed Acid cond2 High Temperature Fuming HNO₃/Oleum

Caption: Logical pathway for polysubstitution.

Aniline_Nitration_Workflow cluster_workflow Experimental Workflow: Nitration of Aniline Start Aniline Protection Step 1: Protection (Acetylation with Acetic Anhydride) Start->Protection Acetanilide Acetanilide Protection->Acetanilide Nitration Step 2: Nitration (Mixed Acid) Acetanilide->Nitration Nitroacetanilide p-Nitroacetanilide Nitration->Nitroacetanilide Deprotection Step 3: Deprotection (Acid Hydrolysis) Nitroacetanilide->Deprotection End p-Nitroaniline Deprotection->End

Caption: Workflow for the nitration of aniline.

References

Technical Support Center: Analysis of Impurites in 4-Amino-2-ethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of impurities in 4-Amino-2-ethoxy-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: While specific impurity profiles can vary based on the synthetic route, potential impurities in this compound and similar aromatic nitro compounds may include:

  • Unreacted Starting Materials: Precursor molecules from the synthesis that were not fully consumed.

  • Isomeric Impurities: Positional isomers that may form during the synthesis process.

  • By-products: Compounds resulting from side reactions.

  • Residual Solvents and Reagents: Trace amounts of solvents, catalysts, or other chemicals used during synthesis and purification.[1]

  • Degradation Products: Impurities formed due to the decomposition of the final product.

Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating, identifying, and quantifying impurities in pharmaceutical compounds and intermediates like this compound.[1] Other valuable techniques include:

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to identify the molecular weight of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of unknown impurities.

  • Gas Chromatography (GC): For the analysis of volatile impurities and residual solvents.

Q3: My sample of this compound is discolored. What could be the cause?

A3: Discoloration, such as a darker yellow or brownish hue, can be indicative of impurities or degradation. For similar compounds, this is often attributed to the presence of colored by-products or oxidation of the amino group.[2]

Q4: I am observing unexpected peaks in my HPLC chromatogram. What are the possible reasons?

A4: Unexpected peaks in an HPLC analysis can stem from several sources. For related compounds, common causes include contamination of the sample, solvent, or instrument, the presence of impurities in the starting material, or interaction of the analyte with the stationary phase of the column.[3]

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column overload; Column degradation.Optimize mobile phase pH. Reduce sample concentration. Use a new or different column.
Inconsistent Retention Times Fluctuation in mobile phase composition; Unstable column temperature; Pump malfunction.Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control. Check the HPLC pump for leaks and pressure fluctuations.
No Peaks Detected Incorrect detector wavelength; Sample not injected; Compound not eluting.Verify the UV absorbance maximum of this compound and set the detector accordingly. Check the autosampler and injection syringe. Modify the mobile phase to ensure the elution of the compound.
Baseline Noise or Drift Air bubbles in the system; Contaminated mobile phase; Detector lamp issue.Degas the mobile phase. Use fresh, high-purity solvents. Check the detector lamp's age and intensity.
Sample Preparation and Handling
Issue Potential Cause Troubleshooting Steps
Low Sample Solubility Inappropriate solvent choice.For similar compounds, polar aprotic solvents like DMF and DMSO are effective. Adjusting the pH can also improve solubility.[4]
Sample Degradation Exposure to light, heat, or incompatible pH.Store the compound in a tightly sealed container in a cool, dry, and dark place.[4] For solutions, protect from light.[3]
"Oiling Out" During Recrystallization The compound is coming out of solution above its melting point, often due to impurities.Re-heat the solution and add more solvent. Consider a different solvent system. Induce crystallization by scratching the inside of the flask.[2]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Analysis

This protocol is a general guideline for the purity analysis of this compound, based on methods for similar compounds.[1][5]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid or Formic acid.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: 0.1% Phosphoric acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the UV maximum of the compound).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

troubleshooting_workflow start Unexpected Peak in Chromatogram? check_blank Inject a Blank (Solvent Only) start->check_blank Yes No Unexpected Peaks - Analysis OK No Unexpected Peaks - Analysis OK start->No Unexpected Peaks - Analysis OK No check_std Analyze Reference Standard check_blank->check_std No Peak peak_in_blank Contamination from Solvent or System check_blank->peak_in_blank Peak Present review_synthesis Review Synthetic Route for Potential By-products check_std->review_synthesis No Peak peak_in_std Impurity in Standard check_std->peak_in_std Peak Present peak_not_in_std Impurity in Sample review_synthesis->peak_not_in_std

Caption: Troubleshooting Unexpected HPLC Peaks.

References

Technical Support Center: Purification of 4-Amino-2-ethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Amino-2-ethoxy-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high purity for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the typical impurities found in crude this compound?

A1: Impurities can vary based on the synthetic route, but they generally include:

  • Unreacted Starting Materials: Such as 2-ethoxy-4-amino-benzoic acid or nitrating agents.

  • Positional Isomers: Formation of other nitro-substituted isomers during the nitration step.

  • Over-nitrated or Under-nitrated Byproducts: Compounds with more than one nitro group or incomplete nitration.

  • Residual Solvents: Solvents used during the synthesis and initial work-up procedures.

  • Degradation Products: The compound can be sensitive to light and high temperatures, leading to degradation.

Q2: My purified this compound appears dark yellow or brownish instead of a light yellow powder. How can I resolve this discoloration?

A2: Discoloration is often caused by trace impurities or oxidation of the amino group. Here are some effective strategies:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Work Under Inert Atmosphere: To prevent oxidation, conduct purification steps under an inert atmosphere, such as nitrogen or argon.

Q3: I am experiencing low recovery after recrystallizing my product. What are the likely causes and how can I improve the yield?

A3: Low recovery during recrystallization is a common issue. Consider the following points:

  • Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product remains in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Inappropriate Solvent Choice: The ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures. If the solubility is still considerable at colder temperatures, you will lose product. You may need to screen for a more suitable solvent or use a mixed-solvent system. For instance, a mixture of ethanol and water can be effective for polar compounds.

  • Premature Crystallization: If the product crystallizes during hot filtration, it can lead to loss. Ensure that the filtration apparatus (funnel and receiving flask) is pre-heated.

  • Rapid Cooling: Cooling the solution too quickly can result in the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before transferring it to an ice bath.

Q4: During recrystallization, my compound "oils out" instead of forming solid crystals. What should I do?

A4: "Oiling out" happens when the compound separates from the solution as a liquid above its melting point. This can be addressed by:

  • Adding More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.

  • Slowing Down Cooling: Allow the solution to cool at a much slower rate to encourage the formation of crystals.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

    • Seeding: If available, add a tiny crystal of pure this compound to the cooled solution to act as a template for crystallization.

  • Change the Solvent System: The chosen solvent may not be appropriate. Experiment with a different solvent or a solvent mixture.

Data Presentation: Solvent Screening for Recrystallization

While specific solubility data for this compound is not extensively published, the following table provides a general guide for solvent screening based on the polarity and functional groups of the molecule.

Solvent SystemSuitability for Dissolution (Hot)Suitability for Crystallization (Cold)Expected RecoveryPurity
EthanolGoodModerateModerateGood
MethanolHighModerateLow to ModerateGood
Ethanol/Water (e.g., 80:20)GoodHighHighExcellent
IsopropanolModerateHighHighGood
AcetonitrileModerateModerateModerateModerate
TolueneLowN/AVery LowN/A

Note: This data is illustrative and should be used as a starting point for optimization.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and stir to dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid. This indicates the solution is saturated. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Standard Solution Preparation: Accurately weigh a sample of high-purity this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the purified sample, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Isocratic elution with 60% Solvent A and 40% Solvent B (this may require optimization).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standards and the sample. Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal HotFilter Hot Gravity Filtration Dissolve->HotFilter Charcoal->HotFilter Removes colored impurities Cool Slow Cooling & Crystallization HotFilter->Cool Clear Filtrate Impurities Impurities in Mother Liquor HotFilter->Impurities Solid impurities Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Isolate->Impurities Soluble impurities Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the recrystallization of this compound.

TroubleshootingTree Start Problem During Purification OilingOut Compound 'Oils Out'? Start->OilingOut LowYield Low Crystal Yield? Start->LowYield Discoloration Crystals Discolored? Start->Discoloration OilingOut->LowYield No Sol1 Reheat, Add More Solvent, Cool Slowly OilingOut->Sol1 Yes LowYield->Discoloration No Sol2 Use Minimum Hot Solvent, Slow Cooling LowYield->Sol2 Yes Sol3 Use Activated Charcoal During Recrystallization Discoloration->Sol3 Yes Sol4 Check Solvent Choice Sol1->Sol4 Sol5 Preheat Filtration Apparatus Sol2->Sol5 Sol6 Work Under Inert Atmosphere Sol3->Sol6

Caption: Troubleshooting decision tree for common purification issues.

Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic acid. This valuable intermediate is utilized in the manufacturing of pharmaceuticals, such as Cinitapride, and as a precursor in the dye industry.[1][2] This guide offers detailed experimental protocols, troubleshooting advice for common scale-up challenges, and frequently asked questions to ensure a safe, efficient, and reproducible synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A prevalent and scalable method for synthesizing this compound involves a multi-step process starting from 4-amino-2-ethoxybenzoic acid. The synthesis is typically performed via the protection of the amino group, followed by nitration, and subsequent deprotection. This approach is favored for large-scale production due to its control over side reactions and product purity.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns during the scale-up of this synthesis revolve around the highly exothermic nature of the nitration step. Key hazards include:

  • Thermal Runaway: The nitration reaction can generate a significant amount of heat. Inadequate temperature control on a larger scale can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing reactor failure.

  • Use of Strong Acids: The process utilizes concentrated nitric and sulfuric acids, which are highly corrosive and require careful handling, appropriate personal protective equipment (PPE), and controlled addition to prevent violent reactions.

  • Gas Evolution: The reaction may produce noxious gases. Proper ventilation and off-gas management systems are crucial to prevent pressure buildup and ensure a safe working environment.

Q3: What are the typical impurities encountered, and how can they be minimized?

Typical impurities can include over-nitrated byproducts, unreacted starting materials, and isomers. To minimize these:

  • Over-nitration: Strictly control the reaction temperature and the stoichiometry of the nitrating agent.

  • Unreacted Starting Material: Monitor the reaction to completion using techniques like HPLC or TLC.

  • Isomeric Impurities: The directing effects of the substituents on the benzene ring generally favor the desired isomer. However, maintaining a low reaction temperature during nitration is critical to improve regioselectivity.

Q4: How can the reaction progress be monitored effectively during scale-up?

For laboratory and pilot-scale synthesis, reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete reaction in one or more steps.Monitor reaction completion using HPLC or TLC. Consider extending reaction time or slightly increasing temperature, while carefully monitoring for side product formation.
Product loss during workup and isolation.Optimize pH for precipitation and choose appropriate solvents for washing to minimize product solubility in the washings.
Side reactions leading to byproducts.Ensure the purity of starting materials. Optimize reaction conditions (temperature, addition rate of reagents) to minimize side reactions.
Product Purity Issues Presence of unreacted starting materials.See "Low Product Yield" troubleshooting for incomplete reactions.
Formation of over-nitrated or isomeric byproducts.Maintain strict temperature control during nitration. Use the correct stoichiometry of nitrating agents.
Residual acids or solvents.Ensure thorough washing of the product cake. Employ appropriate drying techniques (e.g., vacuum oven at a controlled temperature).
Poor Product Color Presence of colored impurities from side reactions.Consider a recrystallization step with a suitable solvent system. Treatment with activated carbon can also be effective in removing colored impurities.
Crystallization Issues Formation of fine particles or "oiling out".Implement a controlled cooling profile during crystallization. Consider an anti-solvent addition strategy. Screen for optimal crystallization solvents.

Experimental Protocols

A common synthetic pathway for this compound is a three-step process:

  • Acetylation (Protection): The amino group of 4-amino-2-ethoxybenzoic acid is protected as an acetamide.

  • Nitration: The protected intermediate is nitrated to introduce the nitro group at the 5-position.

  • Hydrolysis (Deprotection): The acetyl group is removed to yield the final product.

Step 1: Acetylation of 4-amino-2-ethoxybenzoic acid
  • Reaction: 4-amino-2-ethoxybenzoic acid is reacted with acetic anhydride to form 4-acetamido-2-ethoxybenzoic acid.

  • Procedure:

    • In a suitable reactor, suspend 4-amino-2-ethoxybenzoic acid in glacial acetic acid.

    • Slowly add acetic anhydride to the suspension while maintaining the temperature below 30°C.

    • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by HPLC/TLC).

    • Add water to the reaction mixture to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

Step 2: Nitration of 4-acetamido-2-ethoxybenzoic acid
  • Reaction: The protected intermediate is nitrated using a mixture of nitric acid and sulfuric acid.

  • Procedure:

    • In a clean, dry reactor, add concentrated sulfuric acid and cool to 0-5°C.

    • Slowly add the dried 4-acetamido-2-ethoxybenzoic acid, ensuring the temperature remains below 10°C.

    • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the reaction temperature between 0-5°C.

    • Stir the mixture at this temperature for an additional 1-2 hours.

    • Carefully quench the reaction by pouring the mixture onto crushed ice.

    • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of 4-acetamido-2-ethoxy-5-nitrobenzoic acid
  • Reaction: The acetyl group is removed by acid-catalyzed hydrolysis.

  • Procedure:

    • Suspend the dried 4-acetamido-2-ethoxy-5-nitrobenzoic acid in a mixture of ethanol and hydrochloric acid.

    • Heat the mixture to reflux (approximately 80-85°C) for 4-6 hours.

    • Cool the reaction mixture to room temperature.

    • Filter the precipitated product.

    • Wash the solid with water and then with a small amount of cold ethanol.

    • Dry the final product, this compound, in a vacuum oven.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound on a pilot scale.

Parameter Step 1: Acetylation Step 2: Nitration Step 3: Hydrolysis
Starting Material 4-amino-2-ethoxybenzoic acid4-acetamido-2-ethoxybenzoic acid4-acetamido-2-ethoxy-5-nitrobenzoic acid
Key Reagents Acetic anhydride, Glacial acetic acidConc. Nitric acid, Conc. Sulfuric acidHydrochloric acid, Ethanol
Temperature < 30°C0-5°C80-85°C (Reflux)
Reaction Time 2-4 hours3-5 hours4-6 hours
Typical Yield 95-98%85-90%90-95%
Purity (by HPLC) >99%>98%>99.5%

Visualizations

Experimental Workflow

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis A 4-amino-2-ethoxybenzoic acid C 4-acetamido-2-ethoxybenzoic acid A->C Glacial Acetic Acid B Acetic Anhydride B->C D 4-acetamido-2-ethoxybenzoic acid C->D F 4-acetamido-2-ethoxy-5-nitrobenzoic acid D->F E HNO3 / H2SO4 E->F G 4-acetamido-2-ethoxy-5-nitrobenzoic acid F->G I This compound G->I H HCl / Ethanol H->I

Caption: Synthetic workflow for this compound.

Logical Relationship for Troubleshooting Low Yield

G A Low Yield of Final Product B Incomplete Reaction A->B C Product Loss During Workup A->C D Side Reactions A->D B1 Insufficient Reaction Time/Temp B->B1 B2 Poor Mixing B->B2 C1 Suboptimal pH for Precipitation C->C1 C2 Product Soluble in Wash Solvent C->C2 D1 Impure Starting Materials D->D1 D2 Incorrect Reaction Temperature D->D2

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Nitration of Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing over-nitration during the synthesis of benzoic acid derivatives.

Troubleshooting Guide: Over-nitration Issues

Q1: My nitration of benzoic acid is yielding a significant amount of dinitrobenzoic acid. How can I prevent this?

A: Over-nitration, the formation of dinitro and even trinitro derivatives, is a common side reaction in the nitration of benzoic acid, especially when the reaction conditions are not carefully controlled.[1][2] The primary cause is an excess of the nitrating agent or conditions that are too harsh. To minimize over-nitration, consider the following factors:

  • Temperature Control: This is one of the most critical parameters. The nitration of benzoic acid should be carried out at a low temperature, typically between 0°C and 30°C.[1][2] Exceeding this temperature range significantly increases the rate of the second nitration. For more sensitive substrates or when high purity of the mono-nitro product is required, maintaining the temperature below 5°C is recommended.[3]

  • Reaction Time: Prolonged reaction times can lead to the formation of di- and tri-nitro derivatives.[1][2] The reaction should be monitored (e.g., by TLC) to determine the point of maximum mono-nitration and quenched once the starting material is consumed.

  • Nitrating Agent Concentration: The concentration of the nitrating mixture (concentrated nitric and sulfuric acids) is crucial. While concentrated acids are necessary to generate the nitronium ion (NO₂⁺), using an excessive amount of nitric acid can drive the reaction towards di-nitration.[1][2] Using only a small molar excess of nitric acid can help limit multiple nitrations.[4]

  • Rate of Addition: The nitrating mixture should be added to the benzoic acid solution slowly and in a controlled manner to maintain the desired low temperature and prevent localized "hot spots" where over-nitration can occur.[3][5]

Q2: I am observing the formation of unexpected isomers. How can I improve the regioselectivity for the meta-product?

A: Benzoic acid's carboxylic acid group is a meta-directing and deactivating group.[1] This means it directs the incoming nitro group to the meta position. However, small amounts of ortho and para isomers can sometimes form.[1] To enhance the yield of the meta-isomer:

  • Maintain Low Temperatures: Lower reaction temperatures generally favor the formation of the meta-product. In some cases, higher temperatures can lead to the formation of more of the ortho isomer.[3][6]

  • Alternative Strategy: For a higher yield of m-nitrobenzoic acid, consider nitrating methyl benzoate followed by hydrolysis of the ester.[7] This method is often preferred due to the easier separation of the meta isomer from the small quantities of ortho and para isomers.[7]

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of benzoic acid slower than the nitration of benzene?

A: The carboxylic acid group (-COOH) on the benzoic acid ring is an electron-withdrawing group. This deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic attack by the nitronium ion compared to the electron-rich benzene ring.[1]

Q2: What is the primary product of benzoic acid nitration?

A: The major product of the nitration of benzoic acid is m-nitrobenzoic acid.[1][2] This is due to the meta-directing effect of the carboxylic acid group.[1]

Q3: What are the potential side reactions other than over-nitration?

A: Besides over-nitration, oxidation of the benzene ring can occur under harsh reaction conditions.[2]

Q4: How can I confirm the purity of my m-nitrobenzoic acid product?

A: The purity and identity of the synthesized m-nitrobenzoic acid can be confirmed using techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[1]

Q5: What safety precautions should I take during the nitration of benzoic acid?

A: The nitration of benzoic acid involves highly corrosive and hazardous chemicals. It is crucial to adhere to strict safety protocols:

  • Work in a well-ventilated fume hood.[1][2]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]

  • Handle concentrated acids with extreme care, avoiding contact with skin and eyes.[1][2]

  • Add acids slowly to prevent splashing and overheating.[1][2]

  • Neutralize and dispose of acidic waste according to established safety regulations.[1][2]

Data Presentation

Table 1: Reaction Conditions for Mono- and Di-nitration of Benzoic Acid

ParameterMono-nitration (m-nitrobenzoic acid)Di-nitration (3,5-dinitrobenzoic acid)
Temperature 0°C to 30°C[1][2] (ideally < 5°C for high purity[3])70°C to 145°C[8][9]
Nitrating Agent Concentrated HNO₃ and concentrated H₂SO₄[1][2]Fuming HNO₃ and concentrated H₂SO₄[8][10]
Reaction Time Several hours, monitor for completion[1][2]Several hours, including heating steps[8][9]
Key Control Measure Strict temperature control and controlled addition of nitrating agent.[3]Higher temperatures and stronger nitrating agents are required.[8]

Experimental Protocols

Protocol for the Synthesis of m-Nitrobenzoic Acid with Prevention of Over-nitration

This protocol is designed to maximize the yield of m-nitrobenzoic acid while minimizing the formation of dinitrobenzoic acid.

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a flask, cool a specific volume of concentrated nitric acid in an ice-water-salt bath to 0°C or less.

    • Slowly add a calculated volume of concentrated sulfuric acid to the cooled nitric acid while maintaining the temperature at or below 0°C. Keep this nitrating mixture cold.[3][6]

  • Preparation of the Reaction Mixture:

    • In a separate larger beaker or flask, dissolve a known mass of dry benzoic acid in concentrated sulfuric acid.

    • Cool this mixture in an ice-water-salt bath to 0°C or less. The mixture may become paste-like.[3][6]

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture to the cold benzoic acid solution using a disposable pipette.

    • The rate of addition should be controlled to ensure the reaction temperature does not exceed 5°C.[3][6]

    • Continuously stir the mixture during the addition.

  • Reaction Completion and Quenching:

    • After the addition is complete, continue to stir the mixture in the ice bath for an additional 10-15 minutes.[3][6]

    • Pour the reaction mixture over a slurry of crushed ice and water with vigorous stirring. The product should precipitate out of the solution.[3][6]

  • Isolation and Purification:

    • Filter the precipitated product using vacuum filtration.

    • Wash the product repeatedly with cold water.[3]

    • The crude product can be purified by recrystallization from water or a water/ethanol mixture.[3][11]

    • Allow the purified product to air dry.

Visualizations

Troubleshooting_Over_Nitration start Start: High Yield of Dinitrobenzoic Acid Detected q1 Is the reaction temperature consistently below 30°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction time excessively long? a1_yes->q2 s1 Action: Lower and strictly maintain reaction temperature (ideally 0-5°C). Use an ice-salt bath. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Action: Monitor reaction progress (e.g., TLC) and quench after starting material is consumed. a2_yes->s2 q3 Was a large excess of nitric acid used? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Action: Use a smaller molar excess of nitric acid. a3_yes->s3 q4 Was the nitrating mixture added too quickly? a3_no->q4 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Action: Add the nitrating mixture slowly and with efficient cooling. a4_yes->s4 end_node Outcome: Reduced Over-nitration, Increased Yield of m-Nitrobenzoic Acid a4_no->end_node s4->end_node

Caption: Troubleshooting flowchart for over-nitration.

Benzoic_Acid_Nitration_Pathway cluster_conditions Reaction Conditions LowTemp Low Temperature (0-30°C) NitrobenzoicAcid m-Nitrobenzoic Acid (Desired Product) LowTemp->NitrobenzoicAcid Favors HighTemp High Temperature (>70°C) + Fuming HNO₃ DinitrobenzoicAcid 3,5-Dinitrobenzoic Acid (Over-nitration Product) HighTemp->DinitrobenzoicAcid Favors BenzoicAcid Benzoic Acid BenzoicAcid->NitrobenzoicAcid + HNO₃, H₂SO₄ NitrobenzoicAcid->DinitrobenzoicAcid + HNO₃, H₂SO₄

Caption: Benzoic acid nitration reaction pathway.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 4-Amino-2-ethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of a typical High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Amino-2-ethoxy-5-nitrobenzoic acid against other analytical techniques. The information presented is based on established validation principles from the International Council for Harmonisation (ICH) guidelines and performance data from analogous compounds.[1][2][3]

Comparative Performance of Analytical Methods

The selection of an analytical method depends on various factors, including the intended purpose of the assay, the nature of the sample, and the required sensitivity and selectivity. While HPLC is a widely used technique for the quantification of pharmaceutical compounds, other methods may offer advantages in specific contexts.

Table 1: Comparison of Quantitative Analytical Methods

Parameter HPLC-UV LC-MS/MS GC-MS
Linearity (R²) > 0.999[4][5]> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%[5][6]95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%[3][6]< 5.0%< 10.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL< 0.1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.4 - 2 µg/mL[6]< 0.5 ng/mL5 - 20 ng/mL
Robustness HighModerateModerate
Specificity Good to ExcellentExcellentGood to Excellent

Experimental Protocols

A detailed methodology for a representative reversed-phase HPLC (RP-HPLC) method validation for this compound is provided below. This protocol is a composite based on standard practices for similar aromatic compounds.

Representative RP-HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[5][6]

  • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a gradient or isocratic elution.

  • Flow Rate: 1.0 mL/min[5][6]

  • Detection: UV at a specified wavelength (e.g., 254 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture).[6]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.[6]

  • Sample Solution: Prepare the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range.

Method Validation Protocol

The developed method must be validated according to ICH guidelines, covering the following parameters:[2]

  • Specificity: Analyze blank, placebo, and analyte-spiked samples. Assess peak purity using a PDA detector. The analyte peak should be free of interference from other components at its retention time.

  • Linearity: Analyze a minimum of five concentrations across the proposed range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²) and y-intercept.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should be calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.[7]

  • System Suitability: Before each analytical run, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters include tailing factor, theoretical plates, and reproducibility of replicate injections.[3]

Table 2: Acceptance Criteria for HPLC Method Validation

Parameter Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1
Robustness System suitability parameters met under all varied conditions.
System Suitability (%RSD of replicate injections) ≤ 1.0%

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & Development cluster_analysis Phase 3: Data Analysis & Reporting dev Method Development (Selectivity & Initial Conditions) prep Prepare Validation Protocol & Acceptance Criteria dev->prep sol Prepare Standards & QC Samples prep->sol spec Specificity sol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob data Analyze Data vs. Acceptance Criteria rob->data report Prepare Validation Report data->report

Caption: Logical workflow for HPLC method validation.

References

A Comparative Spectroscopic Analysis of 4-Amino-2-ethoxy-5-nitrobenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the interpretation of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-2-ethoxy-5-nitrobenzoic acid, a key intermediate in the synthesis of the gastroprokinetic agent Cinitapride. This guide provides a comparative analysis with structurally related benzoic acid derivatives to aid in the identification and characterization of this important compound.

Introduction

This compound is a crucial building block in the pharmaceutical industry, primarily utilized in the synthesis of Cinitapride.[][2] Its molecular structure incorporates several key functional groups: an amino group (-NH₂), an ethoxy group (-OCH₂CH₃), a nitro group (-NO₂), and a carboxylic acid group (-COOH), all attached to a central benzene ring. Understanding the spectroscopic characteristics of this molecule is essential for quality control, reaction monitoring, and impurity profiling during the drug manufacturing process. This guide presents a detailed interpretation of the expected Infrared (IR), ¹H NMR, and ¹³C NMR spectra of this compound. For comparative purposes, experimental data for three related benzoic acid derivatives—4-aminobenzoic acid, 2-ethoxybenzoic acid, and 4-nitrobenzoic acid—are also provided.

Predicted and Comparative Spectral Data

Due to the limited availability of published experimental spectra for this compound, this guide provides a predicted interpretation based on established spectroscopic principles and a comparative analysis of structurally similar compounds. The experimental data for the alternative compounds were sourced from the Spectral Database for Organic Compounds (SDBS).[3]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted and comparative IR absorption frequencies are summarized in Table 1.

Functional GroupVibrationPredicted Wavenumber (cm⁻¹) for this compound4-Aminobenzoic Acid (cm⁻¹)[4][5][6]2-Ethoxybenzoic Acid (cm⁻¹)[7][8]4-Nitrobenzoic Acid (cm⁻¹)
Carboxylic AcidO-H stretch3000-2500 (broad)3000-2500 (broad)3000-2500 (broad)3000-2500 (broad)
Carboxylic AcidC=O stretch~1700~1680~1690~1700
Amino GroupN-H stretch3400-3200 (two bands)3470, 3360--
Nitro GroupN-O asymmetric stretch~1520--~1530
Nitro GroupN-O symmetric stretch~1350--~1350
Aromatic RingC-H stretch~3100~3100~3070~3100
Aromatic RingC=C stretch1600-14501600, 15201580, 14801605, 1450
EtherC-O stretch~1250-~1240-
AlkylC-H stretch2980-2850-2980, 2940-

Table 1. Comparison of characteristic IR absorption frequencies.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts and multiplicities for the protons of this compound are presented in Table 2, alongside experimental data for the reference compounds.

Proton EnvironmentPredicted Chemical Shift (δ, ppm) and Multiplicity for this compound4-Aminobenzoic Acid (δ, ppm)[9][10]2-Ethoxybenzoic Acid (δ, ppm)[7]4-Nitrobenzoic Acid (δ, ppm)
Aromatic H-3~6.2 (s)6.6 (d)7.0 (d)8.3 (d)
Aromatic H-6~8.0 (s)7.7 (d)7.8 (d)8.3 (d)
Carboxylic Acid (-COOH)10-13 (s, broad)11.5 (s, broad)11.0 (s, broad)13.0 (s, broad)
Amino (-NH₂)4-6 (s, broad)5.9 (s, broad)--
Ethoxy (-OCH₂CH₃)~4.2 (q)-4.1 (q)-
Ethoxy (-OCH₂CH₃)~1.4 (t)-1.4 (t)-

Table 2. Comparison of ¹H NMR chemical shifts.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms of this compound are detailed in Table 3, with experimental data for the comparative compounds.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm) for this compound4-Aminobenzoic Acid (δ, ppm)[4]2-Ethoxybenzoic Acid (δ, ppm)[8]4-Nitrobenzoic Acid (δ, ppm)[11][12]
C-1 (C-COOH)~168167.9167.1166.0
C-2 (C-OEt)~158113.0158.8130.8
C-3 (C-H)~105131.7113.8123.6
C-4 (C-NH₂)~150153.5133.7150.6
C-5 (C-NO₂)~135113.0121.7123.6
C-6 (C-H)~125131.7131.7130.8
Carboxylic Acid (-COOH)~168167.9167.1166.0
Ethoxy (-OCH₂CH₃)~65-64.2-
Ethoxy (-OCH₂CH₃)~14-14.6-

Table 3. Comparison of ¹³C NMR chemical shifts.

Experimental Protocols

The acquisition of high-quality NMR and IR spectra is crucial for accurate structural elucidation. The following are generalized experimental protocols for these techniques.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is the ratio of the sample spectrum to the background spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: The NMR tube is placed in the magnet of the NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio. The FID is then Fourier transformed to obtain the NMR spectrum.

Logical Workflow for Spectral Interpretation

The process of interpreting NMR and IR spectra to confirm the structure of this compound can be visualized as a logical workflow.

spectral_interpretation_workflow cluster_ir IR Spectral Analysis cluster_nmr NMR Spectral Analysis IR_Start Acquire IR Spectrum IR_OH Identify broad O-H stretch (3000-2500 cm⁻¹) IR_Start->IR_OH IR_NH Identify N-H stretches (3400-3200 cm⁻¹) IR_OH->IR_NH Present IR_CO Identify C=O stretch (~1700 cm⁻¹) IR_NH->IR_CO Present IR_NO2 Identify N-O stretches (~1520 & ~1350 cm⁻¹) IR_CO->IR_NO2 Present IR_Aromatic Identify Aromatic C=C and C-H stretches IR_NO2->IR_Aromatic Present IR_Conclusion Confirm presence of COOH, NH₂, NO₂, and aromatic ring IR_Aromatic->IR_Conclusion Present NMR_Start Acquire ¹H and ¹³C NMR Spectra HNMR_Aromatic Analyze aromatic region (2 singlets) NMR_Start->HNMR_Aromatic HNMR_COOH Identify broad COOH proton (10-13 ppm) HNMR_Aromatic->HNMR_COOH Correct HNMR_NH2 Identify broad NH₂ protons (4-6 ppm) HNMR_COOH->HNMR_NH2 Present HNMR_Ethoxy Identify ethoxy group signals (quartet and triplet) HNMR_NH2->HNMR_Ethoxy Present CNMR_Carbons Correlate ¹³C signals with structure (9 distinct carbons) HNMR_Ethoxy->CNMR_Carbons Present NMR_Conclusion Confirm substitution pattern and complete structure CNMR_Carbons->NMR_Conclusion Consistent

Caption: Logical workflow for the spectroscopic identification of this compound.

Signaling Pathway of Cinitapride Synthesis

This compound is a key intermediate in a multi-step synthesis of Cinitapride. The following diagram illustrates a simplified reaction pathway.

cinitapride_synthesis A Starting Material (e.g., 2-ethoxy-4-nitrobenzoic acid) B Nitration & Amination Reactions A->B Step 1 C This compound B->C Step 2 D Coupling Reaction with substituted piperidine C->D Step 3 E Cinitapride D->E Final Product

Caption: Simplified synthetic pathway for Cinitapride highlighting the role of the target molecule.

Conclusion

The combined analysis of IR, ¹H NMR, and ¹³C NMR spectra provides a powerful tool for the unambiguous identification and characterization of this compound. By comparing the predicted spectral data of the target molecule with the experimental data of structurally related compounds, researchers and drug development professionals can confidently verify the identity and purity of this important pharmaceutical intermediate. The detailed interpretation and comparative data presented in this guide serve as a valuable resource for those involved in the synthesis and analysis of Cinitapride and related compounds.

References

comparative analysis of aminonitrobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Aminonitrobenzoic Acid Isomers

This guide presents an objective comparison of aminonitrobenzoic acid isomers for researchers, scientists, and drug development professionals. It covers their physicochemical properties, synthetic routes, and biological activities, supported by experimental data and detailed methodologies. The distinct placement of the amino and nitro groups on the benzoic acid ring significantly influences the properties and reactivity of each isomer, making isomer selection a critical factor in research and synthesis.[1]

Physicochemical Properties

The positioning of the amino and nitro functional groups on the benzoic acid ring has a profound impact on the physicochemical properties of the isomers, such as melting point, solubility, and acidity (pKa).[1] These characteristics are crucial as they determine the behavior of the isomers in both chemical reactions and biological systems.[1] A summary of these properties for various isomers is presented below.

Table 1: Physicochemical Properties of Aminonitrobenzoic Acid Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-3-nitrobenzoic acidC₇H₆N₂O₄182.14~208
2-Amino-4-nitrobenzoic acidC₇H₆N₂O₄182.14243-246
2-Amino-5-nitrobenzoic acidC₇H₆N₂O₄182.14270 (decomposes)[1]
3-Amino-2-nitrobenzoic acidC₇H₆N₂O₄182.14~205
3-Amino-5-nitrobenzoic acidC₇H₆N₂O₄182.14233-234
4-Amino-2-nitrobenzoic acidC₇H₆N₂O₄182.14245-247
4-Amino-3-nitrobenzoic acidC₇H₆N₂O₄182.14285-287
5-Amino-2-nitrobenzoic acidC₇H₆N₂O₄182.14~235[2]

Note: Data is compiled from various sources and should be used as a reference. Exact values may vary based on experimental conditions.

Synthesis and Applications

Aminonitrobenzoic acids are valuable intermediates in organic synthesis, particularly for pharmaceuticals, dyes, and advanced materials.[3][4] Their structure, featuring amino, nitro, and carboxylic acid groups, allows for a wide range of chemical transformations.[3]

A common synthetic route is the nitration of an aminobenzoic acid or the oxidation of a nitrotoluidine followed by further modifications.[2][5] For example, 3-nitrobenzoic acid can be synthesized through the direct nitration of benzoic acid.[6] The reduction of the nitro group to an amine is another key reaction, often achieved through methods like catalytic hydrogenation, yielding aminobenzoic acids.[7][8]

These isomers serve as crucial building blocks for various heterocyclic compounds and Active Pharmaceutical Ingredients (APIs).[1] For instance, 2-Amino-5-nitrobenzoic acid is used in the preparation of nitro-substituted quinazolones.[1] Derivatives of aminobenzoic acids have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

synthesis_workflow cluster_synthesis Synthesis cluster_application Application Aminobenzoic Acid Aminobenzoic Acid Nitration Nitration Aminobenzoic Acid->Nitration HNO₃ / H₂SO₄ Aminonitrobenzoic Acid Aminonitrobenzoic Acid Nitration->Aminonitrobenzoic Acid Reduction Reduction Aminonitrobenzoic Acid->Reduction e.g., Sn/HCl Diaminobenzoic Acid Diaminobenzoic Acid Reduction->Diaminobenzoic Acid Heterocycle Synthesis Heterocycle Synthesis Diaminobenzoic Acid->Heterocycle Synthesis e.g., Benzimidazoles

Caption: General synthesis and application workflow for aminonitrobenzoic acids.

Biological Activity: A Comparative Overview

The structural differences among aminonitrobenzoic acid isomers can lead to variations in their biological effects.[1] While extensive comparative data on the parent isomers is limited, the broader class of aminobenzoic acid derivatives has shown significant potential as antimicrobial and cytotoxic agents.[1]

Antimicrobial Activity: Para-aminobenzoic acid (PABA) is a well-known precursor in the folic acid synthesis pathway in many microorganisms.[1] Derivatives of aminobenzoic acids can act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in this pathway, resulting in a bacteriostatic effect.[1] This makes the pathway an attractive target for developing antimicrobial agents.[1]

Cytotoxic Activity: Derivatives of aminobenzoic acids are of significant interest in drug discovery for their potential cytotoxic effects against cancer cells.[1] The evaluation of these compounds often involves in vitro assays to determine their efficacy and potency.

Experimental Protocols

Synthesis of 2-Amino-5-nitrobenzoic Acid via Nitration

This protocol describes a general method for the nitration of 2-aminobenzoic acid.

Materials:

  • 2-Aminobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Beakers, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: Slowly dissolve 2-aminobenzoic acid in concentrated sulfuric acid in a beaker, keeping the mixture cool in an ice bath.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the 2-aminobenzoic acid solution, maintaining the temperature between 0-5°C with constant stirring.

  • Reaction: After the addition is complete, allow the mixture to stir for 1-2 hours, monitoring the reaction progress.

  • Isolation: Pour the reaction mixture slowly onto crushed ice to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and then purify by recrystallization from a suitable solvent like ethanol.[2]

experimental_workflow A Dissolve 2-Aminobenzoic Acid in conc. H₂SO₄ B Cool to 0-5°C in Ice Bath A->B C Add Nitrating Mixture (HNO₃/H₂SO₄) Dropwise B->C D Stir for 1-2 hours at 0-5°C C->D E Pour onto Crushed Ice D->E F Filter Precipitate E->F G Wash with Cold Water F->G H Recrystallize from Ethanol G->H I Pure 2-Amino-5-nitro benzoic Acid H->I

Caption: Experimental workflow for the synthesis of 2-Amino-5-nitrobenzoic acid.

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic activity of aminonitrobenzoic acid isomers.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (aminonitrobenzoic acid isomers) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

A Comparative Guide to 4-Amino-2-ethoxy-5-nitrobenzoic Acid and Other Nitrobenzoic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the design and execution of synthetic routes. Nitrobenzoic acids, a class of aromatic carboxylic acids, are versatile intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and other fine chemicals. The nature and position of substituents on the benzoic acid ring profoundly influence the molecule's physicochemical properties and reactivity. This guide provides a comprehensive comparison of 4-Amino-2-ethoxy-5-nitrobenzoic acid with other representative nitrobenzoic acids, supported by experimental data and detailed methodologies, to inform the selection of these key synthetic intermediates.

Physicochemical Properties: A Comparative Overview

The substituents on the benzene ring significantly impact the acidity, solubility, and melting point of nitrobenzoic acids. These properties are crucial for their handling, purification, and reactivity in subsequent synthetic transformations. This compound possesses a unique combination of electron-donating (amino and ethoxy) and electron-withdrawing (nitro and carboxylic acid) groups, which modulates its characteristics compared to simpler nitrobenzoic acid isomers.

PropertyThis compound2-Nitrobenzoic acid3-Nitrobenzoic acid4-Nitrobenzoic acid
Molecular Formula C₉H₁₀N₂O₅C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molecular Weight 226.19 g/mol 167.12 g/mol 167.12 g/mol 167.12 g/mol
Melting Point >208 °C (dec.)[]146-148 °C139-141 °C240-242 °C
pKa ~4.16 (Predicted)2.223.473.44
Appearance Yellow Solid--Light yellow powder
Solubility DMSO (Slightly), Methanol (Slightly)---

Performance in Key Synthetic Transformations

The synthetic utility of nitrobenzoic acids is demonstrated in a variety of chemical reactions, most notably in the formation of amides and esters, and the reduction of the nitro group to an amine. The following sections compare the performance of this compound and other nitrobenzoic acids in these key transformations, supported by experimental data where available.

Amide Bond Formation

Amide bond formation is a cornerstone of pharmaceutical synthesis. The reactivity of the carboxylic acid moiety towards amidation is influenced by the electronic nature of the substituents on the aromatic ring.

For comparison, the following table summarizes the performance of other substituted nitrobenzoic acids in amide bond formation reactions.

Starting MaterialAmineCoupling Reagent/ConditionsYield (%)Purity (%)Reference
5-Methoxy-2-nitrobenzoic acid2-Amino-5-chloropyridineEDC, NHS, THF, 20°C, 1h96.299.6 (HPLC)CN107778224B
4-Nitrobenzoic acidAnilineThionyl chloride, then dinitration--US4109093A
2-Methoxy 4-amino 5-ethylthio benzoic acidN-[1-allyl 2-pyrrolidyl methyl]amine-88-US4401822A

Amide_Formation_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Carboxylic_Acid Substituted Nitrobenzoic Acid Activated_Intermediate Activated Intermediate (e.g., Mixed Anhydride, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Activating_Reagent Activating Reagent (e.g., Ethyl Chloroformate, EDC/NHS) Activating_Reagent->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product Coupling Amine Amine Amine->Amide_Product Purified_Amide Purified_Amide Amide_Product->Purified_Amide Purification (e.g., Crystallization, Chromatography)

Fischer Esterification

Esterification is another fundamental transformation for modifying the carboxylic acid group. The Fischer esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. The electron-withdrawing nitro group can facilitate this reaction.

Starting MaterialAlcoholCatalystYield (%)Purity (%)Reference
3-Nitrobenzoic acidEthanolTetrafluoro-ethanesulfonic acid hydrate94.798.6 (HPLC)EP0394985A1
4-Nitrobenzoic acidEthanolTetrafluoro-ethanesulfonic acid hydrate88.398.9 (HPLC)EP0394985A1
p-Nitrobenzoic acidGlycerolSulphuric acidHigh-US3948972A

Fischer_Esterification_Workflow Nitrobenzoic_Acid Nitrobenzoic Acid Reaction Heat under Reflux Nitrobenzoic_Acid->Reaction Alcohol Alcohol (e.g., Ethanol) Alcohol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (e.g., Distillation, Recrystallization) Workup->Purification Ester_Product Nitrobenzoate Ester Purification->Ester_Product

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group, opening up avenues for further functionalization, such as diazotization and coupling reactions to form azo dyes. Catalytic hydrogenation is a common and efficient method for this transformation.

Starting MaterialReducing Agent/CatalystYield (%)Purity (%)Reference
4-Nitrobenzoic acidH₂ / Pd/C96.299.2 (HPLC)CN102826978A

Application in Drug Synthesis: The Case of Cinitapride

As previously mentioned, this compound is a crucial building block for the synthesis of Cinitapride. The unique substitution pattern of this molecule is likely key to the pharmacological activity of the final drug product. The synthetic route highlights the importance of this substituted nitrobenzoic acid in accessing complex molecular architectures.

Cinitapride_Synthesis AENBA This compound Activation Activation (e.g., Ethyl Chloroformate) AENBA->Activation Amine N-(3-cyclohexene-1-methyl) -4-aminopiperidine Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Cinitapride Cinitapride Coupling->Cinitapride

Experimental Protocols

Amide Formation from 5-Methoxy-2-nitrobenzoic acid (Representative Protocol)

To a three-neck flask are added 19.7g (0.1mol) of 5-methoxy-2-nitrobenzoic acid, 13.8g (0.12mol) of N-hydroxysuccinimide (NHS), and 18.6g (0.12mol) of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Tetrahydrofuran (157.6ml) is added, and the mixture is stirred for 1 hour at 20°C. Subsequently, 12.8g (0.1mol) of 2-amino-5-chloropyridine is added, and the reaction is continued until completion as monitored by TLC. The reaction solution is then cooled to 5°C, and 1260ml of water is added. The mixture is stirred for 7 hours, and the resulting precipitate is filtered, washed sequentially with 40ml of water and 40ml of ethanol, and dried in a vacuum at 40°C for 10 hours to yield 29.6g of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide (Yield: 96.2%, Purity by HPLC: 99.6%).

Esterification of 3-Nitrobenzoic Acid (Representative Protocol)

In a suitable reactor, 3-nitrobenzoic acid is reacted with an excess of ethanol (approximately 300 to 600 mol%) in an inert solvent such as toluene. A catalytic amount of tetrafluoro-ethanesulfonic acid hydrate (approximately 2 to 4 mol%) is added. The reaction mixture is heated to a temperature between 60 to 120°C. Upon completion of the reaction, the product is isolated by phase separation. The moist ethyl 3-nitrobenzoate is dried by distillation at 120°C under reduced pressure (100 mbar) to yield the final product (Yield: 94.7%, Purity by HPLC: 98.6%).

Reduction of 4-Nitrobenzoic Acid (Representative Protocol)

A water solution of the sodium salt of 4-nitrobenzoic acid is prepared by dissolving 4-nitrobenzoic acid in a sodium hydroxide solution. This solution is subjected to hydrogenation reduction at a low temperature under the catalysis of a Pd/C catalyst. After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is recovered by filtration. The filtrate is then acidified with 36%-38% hydrochloric acid to a pH of 3. The mixture is cooled to room temperature to precipitate the 4-aminobenzoic acid. The solid product is filtered, washed with cold water, and dried to obtain 4-aminobenzoic acid (Yield: 96.2%, Purity by HPLC: 99.2%).

Conclusion

The choice of a nitrobenzoic acid isomer or a substituted derivative is a critical parameter in the design of a synthetic strategy. While simple isomers like 3-nitrobenzoic acid and 4-nitrobenzoic acid are readily available and show high reactivity in standard transformations like esterification and nitro group reduction, more complex starting materials like this compound are indispensable for the synthesis of specific, high-value molecules such as Cinitapride. The presence of multiple functional groups on this compound offers both challenges and opportunities. The amino and ethoxy groups activate the ring towards electrophilic substitution, while the nitro and carboxylic acid groups are deactivating. The steric hindrance around the carboxylic acid may also influence its reactivity.

For researchers and drug development professionals, a thorough understanding of the interplay between the substitution pattern and the reactivity of these building blocks is essential for the efficient and successful synthesis of target molecules. While direct comparative data is not always available, the analysis of individual reaction outcomes for different nitrobenzoic acids provides valuable insights for making informed decisions in synthetic planning.

References

reactivity comparison of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Reactivity of Substituted Benzoic Acids for Researchers and Drug Development Professionals.

Introduction

Substituted benzoic acids are fundamental scaffolds in organic chemistry, medicinal chemistry, and materials science. The reactivity of the carboxylic acid group, a key determinant of a molecule's chemical and biological properties, is significantly influenced by the nature and position of substituents on the aromatic ring. Understanding these substituent effects is crucial for designing molecules with tailored properties, from optimizing reaction yields to modulating the pharmacokinetic profile of a drug candidate.

This guide provides an objective comparison of the reactivity of various substituted benzoic acids, supported by experimental data. It delves into the electronic effects that govern acidity and reactivity towards nucleophilic acyl substitution, outlines detailed experimental protocols for their measurement, and uses diagrams to illustrate key concepts and workflows.

The Hammett Equation: Quantifying Substituent Effects

The influence of meta- and para-substituents on the reactivity of benzene derivatives can be quantitatively described by the Hammett equation.[1] This linear free-energy relationship provides a framework for understanding and predicting how a given substituent will affect reaction rates and equilibria.[1][2] The equation is given by:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for the substituted reactant.

  • K₀ or k₀ is the constant for the unsubstituted reactant (benzoic acid).[1]

  • σ (Sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent and quantifies its electronic effect.[2][3]

  • ρ (Rho) is the reaction constant , which depends on the reaction type and conditions, measuring the reaction's sensitivity to substituent effects.[1][3]

For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.00.[3] Therefore, the substituent constant σ is a direct measure of a substituent's electronic impact on the acidity of benzoic acid.[3]

Comparison of Acidity: The Role of Substituents

The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Substituents that stabilize this anion increase the acidity (lower pKa), while those that destabilize it decrease the acidity (higher pKa).[4][5] These effects are primarily electronic, involving a combination of induction and resonance.

  • Electron-Withdrawing Groups (EWGs) , such as -NO₂, -CN, and halogens, are deactivating groups that pull electron density away from the ring and the carboxylate group.[4][6] This disperses the negative charge of the anion, stabilizing it and thereby increasing the acidity of the parent acid.[4][5]

  • Electron-Donating Groups (EDGs) , such as -OCH₃, -CH₃, and -OH, are activating groups that push electron density towards the ring.[6] This intensifies the negative charge on the carboxylate anion, destabilizing it and making the parent acid less acidic.[4][6]

The following diagram illustrates these electronic influences on the stability of the benzoate anion.

G cluster_0 Effect on Benzoate Anion Stability ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) benzoic_acid_ewg Substituted Benzoic Acid ewg->benzoic_acid_ewg attached to anion_ewg Stabilized Benzoate Anion ewg->anion_ewg withdraws e- density, stabilizing charge benzoic_acid_ewg->anion_ewg deprotonates to acidity_ewg Increased Acidity (Lower pKa) anion_ewg->acidity_ewg leads to edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) benzoic_acid_edg Substituted Benzoic Acid edg->benzoic_acid_edg attached to anion_edg Destabilized Benzoate Anion edg->anion_edg donates e- density, intensifying charge benzoic_acid_edg->anion_edg deprotonates to acidity_edg Decreased Acidity (Higher pKa) anion_edg->acidity_edg leads to

Electronic effects of substituents on benzoic acid acidity.
Data Presentation: pKa Values of Substituted Benzoic Acids

The table below summarizes the pKa values for a range of para- and meta-substituted benzoic acids in water at 25°C, providing a clear comparison of substituent effects on acidity.

Substituent (Y)PositionpKaEffect Type
-NO₂para3.41[6]Strong EWG
-CNpara3.55[6]Strong EWG
-CHOpara3.75[6]EWG
-Brpara3.96[6]EWG (Inductive)
-Clpara4.0[6]EWG (Inductive)
-H-4.19[6]Reference
-CH₃para4.34[6]EDG
-OCH₃para4.46[6]EDG (Resonance)
-OHpara4.48[6][7]EDG (Resonance)
-NO₂meta3.4Strong EWG
-Clmeta3.83EWG (Inductive)
-OHmeta4.06[7]EWG (Inductive)
-CH₃meta4.27EDG
-OCH₃meta4.09EWG (Inductive)

Note: Ortho-substituted benzoic acids often exhibit anomalous behavior due to the "ortho effect," a combination of steric hindrance and intramolecular interactions (like hydrogen bonding) that is not captured by the Hammett relationship.

Comparison of Reactivity in Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a cornerstone reaction for carboxylic acids and their derivatives, including esterification, amidation, and conversion to acid chlorides.[8][9][10] The reaction proceeds via a two-step addition-elimination mechanism involving a tetrahedral intermediate.[10]

The reactivity of the substituted benzoic acid in these reactions is governed by the electrophilicity of the carbonyl carbon.

  • Electron-Withdrawing Groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increased reaction rate .[9]

  • Electron-Donating Groups (EDGs) decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. This results in a decreased reaction rate .

Data Presentation: Relative Rates of Hydrolysis

The alkaline hydrolysis of substituted ethyl benzoates serves as a model reaction for nucleophilic acyl substitution. The relative rate constants demonstrate the impact of substituents on the reactivity of the acyl group.

SubstituentPositionRelative Rate Constant (k/k₀)
-NO₂para18.6
-NO₂meta16.2
-Clpara3.09
-Clmeta2.63
-H-1.00 (Reference)
-CH₃para0.52
-CH₃meta0.69
-OCH₃para0.22
-OCH₃meta0.81

Data adapted from established values for the alkaline hydrolysis of substituted ethyl benzoates.[11]

Experimental Protocols

Accurate determination of acidity and reaction rates is essential for quantitative comparison. Standardized protocols are provided below.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the substituted benzoic acid with a strong base and monitoring the pH. The pKa is the pH at which the acid is half-neutralized.[3]

Materials:

  • Substituted benzoic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (or other appropriate solvent system)[12]

  • Calibrated pH meter and electrode[12]

  • Burette, beaker, magnetic stirrer, and stir bar

Procedure:

  • Preparation: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of solvent in a beaker.

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode. Record the initial pH.

  • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL) from the burette.

  • After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.[13]

  • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH required to reach the equivalence point (V).

    • The half-equivalence point is V/2. The pH of the solution at this volume is equal to the pKa of the acid.[3]

Protocol 2: Determination of Relative Esterification Rate

This protocol provides a method to compare the rates of Fischer esterification for different substituted benzoic acids by quantifying the amount of unreacted acid over time.[14][15]

Materials:

  • Substituted benzoic acids

  • Alcohol (e.g., methanol, ethanol) in large excess[16]

  • Acid catalyst (e.g., concentrated H₂SO₄)[16]

  • Thermostated reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Standardized NaOH solution

  • Phenolphthalein indicator

  • Ice bath, pipettes, and conical flasks

Procedure:

  • Reaction Setup: For each substituted benzoic acid, place a known molar amount in a reaction flask. Add a large molar excess of the alcohol and a catalytic amount of sulfuric acid.[17]

  • Initiation: Place the flask in a thermostated bath at a constant temperature and start timing.

  • Sampling: At regular time intervals (e.g., t = 0, 15, 30, 60, 120 min), withdraw a small, precise aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a flask containing ice-cold deionized water.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with standardized NaOH solution until a persistent pink color is observed.[14] This determines the amount of unreacted carboxylic acid.

  • Data Analysis:

    • Calculate the concentration of the benzoic acid at each time point.

    • Plot the concentration of the acid versus time for each substituent.

    • The initial slope of this curve is proportional to the initial reaction rate. By comparing these initial rates, the relative reactivity of the substituted benzoic acids can be determined.

The following diagram outlines a general workflow for these comparative experiments.

G cluster_workflow Experimental Workflow for Reactivity Comparison start Select Substituted Benzoic Acids pka_exp Protocol 1: pKa Determination (Potentiometric Titration) start->pka_exp rate_exp Protocol 2: Rate Determination (Esterification Kinetics) start->rate_exp pka_data Generate Titration Curves & Calculate pKa Values pka_exp->pka_data rate_data Generate Concentration vs. Time Plots & Determine Initial Rates rate_exp->rate_data analysis Comparative Analysis pka_data->analysis rate_data->analysis conclusion Correlate Reactivity with Substituent Properties (σ) analysis->conclusion

Workflow for comparing substituted benzoic acid reactivity.

References

A Comparative Guide to the Biological Activity of 4-Amino-2-ethoxy-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of derivatives of 4-amino-2-ethoxy-5-nitrobenzoic acid. While a broad range of biological activities for various substituted benzamides has been explored, the most prominent and well-characterized derivative of this compound is the gastroprokinetic agent, Cinitapride. Due to a lack of publicly available, comprehensive structure-activity relationship (SAR) studies with quantitative data for a series of this compound derivatives, this guide will focus on the known biological activities of Cinitapride as the primary example of this chemical class. We will detail its mechanism of action, provide experimental protocols for assessing its activity, and present a signaling pathway relevant to its function.

Comparison of Biological Activities

As a comprehensive comparative table with quantitative data for multiple derivatives of this compound could not be compiled from publicly available literature, we present the known biological targets of its most significant derivative, Cinitapride.

Table 1: Biological Targets of Cinitapride

CompoundTargetActivityTherapeutic Area
Cinitapride5-HT4 ReceptorAgonistGastrointestinal Motility Disorders
5-HT2 ReceptorAntagonistGastrointestinal Motility Disorders
Dopamine D2 ReceptorAntagonistGastrointestinal Motility Disorders

Cinitapride's therapeutic effects are primarily attributed to its synergistic action on these receptors, leading to enhanced gastrointestinal motility.[1]

Signaling Pathways

The primary mechanism of action for the prokinetic effects of Cinitapride involves the modulation of the serotonin 5-HT4 receptor signaling pathway in enteric neurons.

Cinitapride_Signaling_Pathway cluster_synaptic_cleft Synaptic Cleft Cinitapride Cinitapride HTR4 5-HT4 Receptor Cinitapride->HTR4 Agonist AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Phosphorylates (opens) Ca_ion Ca²⁺ ACh_vesicle Acetylcholine Vesicle Ca_ion->ACh_vesicle Triggers fusion and release ACh Acetylcholine Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Binds to Contraction Muscle Contraction Muscarinic_R->Contraction

Cinitapride's 5-HT4 Receptor Agonist Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound derivatives on the known targets of Cinitapride.

1. 5-HT4 Receptor Agonist Activity Assay (cAMP Accumulation Assay)

  • Objective: To determine the potency and efficacy of test compounds as 5-HT4 receptor agonists by measuring the accumulation of intracellular cyclic AMP (cAMP).

  • Cell Line: HEK-293 or CHO cells stably expressing the human 5-HT4 receptor.

  • Materials:

    • Test compounds and a reference agonist (e.g., Serotonin, Cisapride).

    • Cell culture medium and supplements.

    • Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

    • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

    • 384-well white microplates.

  • Procedure:

    • Cell Plating: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in the assay buffer.

    • Assay:

      • Remove the culture medium from the cells and add the assay buffer.

      • Add the diluted test compounds or reference agonist to the wells.

      • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

    • Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the EC50 (half-maximal effective concentration) and the maximum response (Emax) for each compound.

2. 5-HT2 Receptor Antagonist Activity Assay (Radioligand Binding Assay)

  • Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT2 receptor.

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK-293) expressing the human 5-HT2A receptor.

  • Materials:

    • Test compounds and a reference antagonist (e.g., Ketanserin, Risperidone).

    • Radioligand (e.g., [3H]Ketanserin or [3H]Spiperone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., Mianserin at 10 µM).

    • 96-well microplates and glass fiber filter plates.

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of the test compound or reference antagonist.

    • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

    • Filtration: Terminate the assay by rapidly filtering the contents through the glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent inhibition of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (half-maximal inhibitory concentration) from the dose-response curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3. Dopamine D2 Receptor Antagonist Activity Assay (Functional cAMP Assay)

  • Objective: To determine the potency of test compounds as D2 receptor antagonists by measuring their ability to reverse agonist-induced inhibition of cAMP production.

  • Cell Line: A cell line (e.g., HEK293 or CHO) expressing the human dopamine D2 receptor.

  • Materials:

    • Test compounds and a reference antagonist (e.g., Haloperidol, Risperidone).

    • D2 receptor agonist (e.g., Dopamine, Quinpirole).

    • Adenylyl cyclase activator (e.g., Forskolin).

    • Cell culture medium and assay buffer.

    • cAMP detection kit.

    • 96-well microplates.

  • Procedure:

    • Cell Plating: Seed the cells into 96-well plates and incubate overnight.

    • Compound Pre-incubation: Treat the cells with varying concentrations of the test antagonist or reference compounds and incubate for 15-30 minutes.

    • Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., the EC80 concentration of dopamine) in the presence of forskolin to stimulate cAMP production.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Use a non-linear regression analysis to determine the IC50 value, which represents the concentration of the antagonist that restores the cAMP level to 50% of the maximum forskolin-stimulated level in the presence of the agonist.

References

Confirming the Structure of 4-Amino-2-ethoxy-5-nitrobenzoic Acid: A Comparative Guide to Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a synthesized molecule's structure is a critical step in the journey of discovery and development. This guide provides a comparative overview of the analytical methodologies used to verify the successful synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic acid, a key intermediate in various chemical syntheses, including the preparation of Cinitapride.[1][2][3]

The structural integrity of this compound, with the chemical formula C9H10N2O5, is paramount for its intended downstream applications.[1] Its molecular structure, featuring amino, ethoxy, and nitro functional groups, necessitates a multi-faceted analytical approach for unambiguous confirmation.[1]

Comparative Analysis of a Hypothetical Synthesis

While various synthetic routes to this compound exist, a comprehensive evaluation of the chosen pathway's efficiency is crucial. The following table compares key performance indicators of a hypothetical synthesis method against a standard literature method.

Performance Metric Hypothetical Synthesis Method Standard Literature Method
Yield 85%78%
Purity (by HPLC) 98.5%97.2%
Reaction Time 6 hours10 hours
Reaction Temperature 80°C100°C
Key Reagents Readily available, lower costSpecialized, higher cost
Safety Profile Favorable, minimal hazardous byproductsRequires stringent handling of toxic reagents

Experimental Protocols for Structural Confirmation

A combination of spectroscopic techniques is essential for the comprehensive structural elucidation of the synthesized this compound.[4][5][6][7][8]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their neighboring environments.

    • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

    • Expected Signals: Look for characteristic signals corresponding to the aromatic protons, the ethoxy group's methylene and methyl protons, and the amine protons. The chemical shifts, splitting patterns (multiplicity), and integration values will be indicative of the correct structure.

  • ¹³C NMR (Carbon NMR): This provides information about the different carbon environments in the molecule.

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Data Acquisition: Acquire the spectrum on the same NMR spectrometer.

    • Expected Signals: Expect signals for the carboxylic acid carbon, the aromatic carbons (distinguishing between those substituted with different functional groups), and the ethoxy group carbons.

2. Infrared (IR) Spectroscopy:

  • Purpose: To identify the presence of key functional groups.[4][5]

    • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method) or as a thin film.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • Expected Absorption Bands:

      • N-H stretching of the primary amine (around 3400-3300 cm⁻¹).

      • C-H stretching of the aromatic ring and the ethoxy group (around 3100-2850 cm⁻¹).

      • C=O stretching of the carboxylic acid (around 1700-1680 cm⁻¹).

      • N-O stretching of the nitro group (strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

      • C-O stretching of the ether and carboxylic acid (around 1300-1000 cm⁻¹).

3. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and fragmentation pattern of the compound.[4][5][6]

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Use a technique like Electrospray Ionization (ESI) or Electron Impact (EI).

    • Expected Result: The mass spectrum should show a molecular ion peak (or a protonated/deprotonated molecular ion peak in ESI) corresponding to the molecular weight of this compound (226.19 g/mol ).[1][9] The fragmentation pattern can provide further structural confirmation.

4. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the synthesized compound.

    • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

    • Method: Use a suitable C18 column with a mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or trifluoroacetic acid).

    • Detection: Use a UV detector set at a wavelength where the compound has strong absorbance.

    • Expected Result: A single major peak in the chromatogram indicates a high degree of purity.

Visualizing the Workflow

The following diagrams illustrate a hypothetical synthesis pathway and the analytical workflow for structural confirmation.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product 2-ethoxy-4-aminobenzoic_acid 2-Ethoxy-4-aminobenzoic acid Nitration Nitration (HNO₃/H₂SO₄) 2-ethoxy-4-aminobenzoic_acid->Nitration Final_Product This compound Nitration->Final_Product

Caption: Hypothetical synthesis of this compound.

Analytical_Workflow Synthesized_Product Synthesized Product Purity_Check Purity Check (HPLC) Synthesized_Product->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation NMR NMR Spectroscopy (¹H & ¹³C) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure IR->Confirmed_Structure MS->Confirmed_Structure

Caption: Analytical workflow for structure confirmation.

References

A Comparative Guide to the Quantitative Analysis of 4-Amino-2-ethoxy-5-nitrobenzoic Acid in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Amino-2-ethoxy-5-nitrobenzoic acid is crucial for quality control, process monitoring, and stability testing. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The guide includes supporting experimental data from analogous compounds to offer a robust comparison of these methodologies.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the required specificity, sensitivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) generally offers high specificity and is capable of separating the analyte from structurally similar impurities. UV-Vis Spectrophotometry provides a simpler and more rapid analysis but may lack specificity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds, often requiring derivatization for polar molecules like this compound.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of aromatic nitro compounds and benzoic acid derivatives. The data presented is compiled from various studies on analogous compounds and serves as a comparative baseline.

ParameterHPLC MethodGC-MS Method (with derivatization)UV-Vis Spectrophotometric Method
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV detection.Separation based on volatility and partitioning in a gaseous mobile phase, with mass spectrometric detection.Measurement of light absorbance at a specific wavelength.
Specificity High (can separate from structurally similar impurities).[1]Very High (mass spectrometric detection provides structural information).Low to Moderate (potential for interference from other absorbing species).[1]
Linearity (Range) 1 - 100 µg/mL (R² > 0.999)[1]0.1 - 50 µg/mL (R² > 0.998)5 - 50 µg/mL (R² > 0.995)[1]
Accuracy (% Recovery) 98.0 - 102.0%[1]97.0 - 103.0%95.0 - 105.0%[1]
Precision (% RSD) < 2.0%[1]< 5.0%< 5.0%[1]
Limit of Detection (LOD) 0.1 µg/mL[1]0.01 µg/mL1 µg/mL[1]
Limit of Quantification (LOQ) 0.3 µg/mL[1]0.05 µg/mL3 µg/mL[1]
Analysis Time per Sample ~15 minutes[1]~30 minutes (including derivatization)~5 minutes[1]
Instrumentation Cost High[1]Very HighLow[1]
Solvent Consumption High[1]Low to ModerateLow[1]

Experimental Protocols

Detailed methodologies for each analytical technique are outlined below. These protocols serve as a foundation for developing a specific method for the quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the accurate and precise quantification of this compound, with the capability to separate it from potential impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of benzoic acid derivatives.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). For a similar compound, 5-Amino-2-nitrobenzoic acid, a mobile phase of acetonitrile and water with phosphoric acid has been used.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for the analyte should be determined. For a related compound, 4-Amino-2-nitrophenol, UV detection at 275 nm is effective.[3]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the mixture containing this compound in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

3. Analytical Procedure:

  • Inject the prepared standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

1. Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is often suitable for the analysis of derivatized compounds.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

2. Derivatization and Sample Preparation:

  • Derivatizing Agent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to derivatize the carboxylic acid and amine groups.

  • Procedure:

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add the derivatizing agent and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.

    • Inject an aliquot of the derivatized sample into the GC-MS.

3. Analytical Procedure:

  • Prepare and derivatize a series of calibration standards in the same manner as the samples.

  • Inject the derivatized standards and samples.

  • Create a calibration curve by plotting the peak area of the characteristic ion of the derivatized analyte against the concentration.

  • Quantify the analyte in the samples using the calibration curve.

UV-Vis Spectrophotometry

This method provides a rapid and straightforward approach for quantification, particularly when the sample matrix is simple and does not contain interfering substances that absorb at the same wavelength as the analyte.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

2. Preparation of Solutions:

  • Solvent: A suitable solvent that dissolves the sample and does not absorb in the analytical wavelength range. For a similar compound, 2-Amino-6-methyl-4-nitrobenzoic acid, 0.1 M Hydrochloric Acid has been used as a solvent.[1]

  • Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Preparation: Dissolve the sample mixture in the solvent and filter if necessary to remove any particulate matter.

3. Analytical Procedure:

  • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution across the UV-Vis spectrum (e.g., 200-400 nm) against a solvent blank.

  • Measure the absorbance of all standards and samples at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Data Visualization

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte in a mixture using chromatographic and spectrophotometric techniques.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Processing Sample Mixture Containing Analyte Dissolution Dissolution in Suitable Solvent Sample->Dissolution Filtration Filtration / Centrifugation Dissolution->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC HPLC Analysis Filtration->HPLC UVVIS UV-Vis Analysis Filtration->UVVIS GCMS GC-MS Analysis Derivatization->GCMS Chromatogram Peak Integration (Chromatogram) HPLC->Chromatogram GCMS->Chromatogram Absorbance Absorbance Measurement UVVIS->Absorbance Calibration Calibration Curve Construction Chromatogram->Calibration Absorbance->Calibration Quantification Concentration Calculation Calibration->Quantification FinalResult FinalResult Quantification->FinalResult Final Result (Analyte Concentration)

Caption: General workflow for quantitative analysis.

Signaling Pathway for Method Selection

The choice of an analytical method is guided by several key factors related to the analytical requirements and the properties of the analyte.

G Analyte Analyte Properties (Volatility, Polarity, Chromophore) Decision1 Volatile & Thermally Stable? Analyte->Decision1 Matrix Sample Matrix Complexity Decision2 Complex Matrix or Need High Specificity? Matrix->Decision2 Requirements Analytical Requirements (Sensitivity, Specificity, Speed) Requirements->Decision2 Decision3 Need High Sensitivity? Requirements->Decision3 Decision1->Decision2 No Method_GCMS GC-MS Decision1->Method_GCMS Yes Decision2->Decision3 No Method_HPLC HPLC Decision2->Method_HPLC Yes Decision3->Method_HPLC Yes Method_UVVIS UV-Vis Decision3->Method_UVVIS No

Caption: Decision tree for analytical method selection.

References

Performance of Azo Dyes Derived from 4-Amino-2-ethoxy-5-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of azo dyes derived from 4-Amino-2-ethoxy-5-nitrobenzoic acid with alternative azo dyes. Due to the limited availability of published performance data for a complete series of dyes derived from this specific precursor, this guide presents a representative synthesis and an illustrative performance profile based on studies of structurally similar azo dyes. The experimental protocols and comparative data for alternative dyes are drawn from established research.

Introduction to Azo Dyes from this compound

Azo dyes synthesized from this compound are anticipated to produce a range of yellow to orange shades with good light fastness, owing to the presence of the ethoxy and nitro functional groups.[1] These substituents can influence the spectral and dyeing properties of the resulting dyes. The general synthesis involves the diazotization of this compound followed by a coupling reaction with various aromatic compounds.

Experimental Protocols

The synthesis and evaluation of azo dyes follow a well-established multi-step process.

Synthesis of Azo Dyes

The synthesis is a two-step process: diazotization of the primary aromatic amine and the subsequent coupling with a nucleophilic partner.

1. Diazotization of this compound

  • Dissolve this compound in a suitable acidic solution (e.g., hydrochloric acid or sulfuric acid).

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the diazonium salt.

2. Azo Coupling Reaction

  • Prepare a solution of the desired coupling component (e.g., a phenol, naphthol, or aromatic amine) in an appropriate solvent. For phenolic couplers, an alkaline solution (e.g., sodium hydroxide) is typically used.

  • Cool the coupling component solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cooled coupling component solution with vigorous stirring.

  • The azo dye will precipitate out of the solution.

  • The precipitate is then collected by filtration, washed with cold water, and dried.

Application of Dyes to Polyester Fabric

Disperse dyes, which are sparingly soluble in water, are commonly used for dyeing polyester fabrics.

  • Dye Bath Preparation: A 1% stock solution of the synthesized azo dye is prepared. A specific volume of this stock solution is added to a dye bath containing a dispersing agent and water to achieve the desired shade percentage.[2]

  • Dyeing Process: The polyester fabric is introduced into the dye bath. The temperature is gradually raised to the optimal dyeing temperature (e.g., 100°C or 130°C) and maintained for a specific duration (e.g., 60 minutes).[3]

  • Reduction Clearing: After dyeing, the fabric is treated with a solution of sodium hydroxide and sodium hydrosulfite to remove any unfixed dye from the surface.[3]

  • Rinsing and Drying: The dyed fabric is then thoroughly rinsed with cold water and air-dried.[3]

Performance Evaluation

The performance of the dyed fabrics is assessed using standardized testing methods.

  • Wash Fastness: This is determined by agitating the dyed fabric in a soap solution under specified conditions of time and temperature. The change in color of the fabric and the staining of an adjacent undyed fabric are evaluated against a standard grey scale.

  • Light Fastness: The dyed fabric is exposed to a controlled artificial light source that simulates natural daylight. The degree of fading is assessed by comparing the change in color to a set of blue wool standards with known light fastness ratings.

  • Rubbing (Crocking) Fastness: This test evaluates the transfer of color from the dyed fabric to another surface by rubbing. The test is performed under both dry and wet conditions, and the staining of the rubbing cloth is assessed using a grey scale.

Performance Data

The following tables summarize the illustrative performance of azo dyes derived from this compound and the performance of alternative azo dyes based on published data.

Table 1: Illustrative Performance of Azo Dyes Derived from this compound

Coupling ComponentColor on Polyesterλmax (nm)Light Fastness (1-8)Wash Fastness (1-5)Rubbing Fastness (Dry) (1-5)Rubbing Fastness (Wet) (1-5)
PhenolYellow4105-644-54
ResorcinolOrange-Yellow43564-554-5
1-NaphtholOrange4706-7554-5
2-NaphtholRed-Orange4856-7554

Disclaimer: The data in this table is illustrative and based on the expected performance of azo dyes with similar structures. Actual performance may vary depending on the specific synthesis and dyeing conditions.

Table 2: Performance of Alternative Azo Dyes on Polyester Fabric [2][3]

Dye Name/PrecursorColor on Polyesterλmax (nm)Light Fastness (1-8)Wash Fastness (1-5)Rubbing Fastness (Dry) (1-5)Rubbing Fastness (Wet) (1-5)
Dyes from 4-Amino-3-nitrobenzaldehydeOrange-Red to Black460-590ExcellentExcellentExcellentExcellent
Dyes from 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanalsYellow to Orange-ModerateVery GoodGoodGood
Dyes from p-AminoacetophenoneLight Yellow to Dark Red--Fair to Good--

Visualizations

Synthesis Pathway of Azo Dyes

Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling 4-Amino-2-ethoxy-5-nitrobenzoic_acid 4-Amino-2-ethoxy- 5-nitrobenzoic acid Diazonium_Salt Diazonium Salt 4-Amino-2-ethoxy-5-nitrobenzoic_acid->Diazonium_Salt NaNO₂, HCl 0-5°C Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling_Component Coupling Component (e.g., Phenol, Naphthol) Coupling_Component->Azo_Dye Experimental_Workflow Start Start Synthesis Azo Dye Synthesis Start->Synthesis Dyeing Dyeing of Polyester Fabric Synthesis->Dyeing Performance_Testing Performance Testing Dyeing->Performance_Testing Wash_Fastness Wash Fastness Test Performance_Testing->Wash_Fastness Light_Fastness Light Fastness Test Performance_Testing->Light_Fastness Rubbing_Fastness Rubbing Fastness Test Performance_Testing->Rubbing_Fastness Data_Analysis Data Analysis and Comparison Wash_Fastness->Data_Analysis Light_Fastness->Data_Analysis Rubbing_Fastness->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Proper Disposal of 4-Amino-2-ethoxy-5-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of 4-Amino-2-ethoxy-5-nitrobenzoic acid (CAS No. 86718-18-5).[1][2][3] The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with standard waste management protocols. Due to its classification as a nitroaromatic compound, this chemical requires careful management as such compounds are often toxic, mutagenic, and resistant to degradation.[4]

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₁₀N₂O₅
Molecular Weight 226.19 g/mol
Appearance Yellow Solid
Melting Point >208°C (decomposes)[1]
Storage Temperature 2-8°C (Refrigerator)
Solubility Slightly soluble in DMSO and Methanol

Operational Plan: Safe Handling and Waste Collection Protocol

Adherence to a strict operational plan is critical when handling and preparing this compound for disposal. In-laboratory neutralization or chemical degradation is not recommended due to the potential for uncontrolled reactions associated with nitro compounds.[4] The primary and safest disposal method is through a licensed professional waste disposal service, typically coordinated by your institution's Environmental Health & Safety (EHS) department.

1. Personal Protective Equipment (PPE)

Before handling the chemical, ensure all appropriate PPE is worn to prevent exposure.

  • Eye and Face Protection: Chemical splash goggles and a face shield should be used.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended, especially when handling larger quantities.

  • Body Protection: A chemical-resistant laboratory coat, fully buttoned, is required.

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

2. Waste Collection and Containerization

Proper containment and labeling are crucial for safe storage and disposal.

  • Step 1: Container Selection: Select a dedicated, leak-proof, and chemically compatible container for the waste. The original container is often a suitable choice if it is in good condition.

  • Step 2: Transferring Waste: Carefully transfer the unwanted this compound (solid or in solution) into the designated waste container inside a chemical fume hood. Avoid creating dust.

  • Step 3: Sealing: Securely cap the container. Do not seal with materials that may react with the chemical.

  • Step 4: Labeling: Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.

  • Step 5: Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The storage area should be cool, dry, and away from incompatible materials.

  • Step 6: Arrange for Disposal: Once the container is full or is no longer being added to, contact your institution's EHS department to schedule a hazardous waste pickup.

Diagram 1: Waste Disposal Workflow start Identify Waste Chemical ppe Wear Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe prepare Prepare a Labeled, Compatible Waste Container ppe->prepare transfer Transfer Waste Inside a Chemical Fume Hood prepare->transfer seal Securely Seal and Double-Check Label transfer->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store request Complete Paperwork and Request EHS Pickup store->request end_node Professional Disposal request->end_node Diagram 2: Spill Response Decision Logic spill Spill Occurs assess Assess Hazard & Size (Inside/Outside Hood? Quantity?) spill->assess minor_spill Minor Spill assess->minor_spill  Small & Contained major_spill Major Spill assess->major_spill  Large or Uncontained contain Contain with Inert Absorbent (Wear Full PPE) minor_spill->contain evacuate EVACUATE AREA major_spill->evacuate cleanup Collect Debris into Hazardous Waste Container contain->cleanup decon Decontaminate Area & Report to Supervisor cleanup->decon notify Notify EHS & Emergency Services evacuate->notify assist Await Response Team in a Safe Location notify->assist

References

Essential Safety and Operational Guide for 4-Amino-2-ethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 4-Amino-2-ethoxy-5-nitrobenzoic acid, catering to researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles or a face shield.[2][3]Nitrile or neoprene gloves.[3]Flame-resistant lab coat.[4]Use in a chemical fume hood is required.[5][6] If not feasible, a NIOSH-approved respirator for organic vapors and particulates is necessary.[3][7]
Running reactions and work-up Chemical safety goggles and face shield.[2][3]Nitrile or neoprene gloves. Inspect gloves before use.[6]Flame-resistant lab coat.[4]All operations should be conducted within a certified chemical fume hood.[5][6]
Handling spills Chemical safety goggles and face shield.[2][3]Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron or coveralls over a lab coat.[2]A NIOSH-approved respirator with cartridges for organic vapors and particulates.[3][7]
Waste Disposal Chemical safety goggles.[3]Nitrile or neoprene gloves.[3]Lab coat.Work in a well-ventilated area, preferably a fume hood.[8]

Operational and Disposal Plans

Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring safe handling.

Experimental Protocol: Safe Handling Procedure
  • Preparation and Engineering Controls :

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.[2]

    • All manipulations of solid this compound and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

    • Ensure the work area is clean and uncluttered.

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Wear chemical safety goggles. If there is a significant splash risk, use a face shield in addition to goggles.

    • Don the appropriate gloves (nitrile or neoprene are generally suitable for many organic chemicals).[3] Check for any signs of degradation or punctures before use.

  • Handling the Chemical :

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly.

    • If any of the chemical comes into contact with your skin, wash the affected area immediately with soap and water.[9]

    • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]

  • Post-Handling :

    • After handling is complete, wipe down the work surface in the fume hood.

    • Remove gloves and dispose of them in the designated solid waste container.

    • Wash hands thoroughly with soap and water.[6]

Disposal Plan
  • Waste Collection : All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Segregation : Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Disposal Method : The collected waste must be disposed of through a licensed chemical waste disposal company.[8] Follow all local, state, and federal regulations for hazardous waste disposal.[10] Do not discharge to sewer systems.[8]

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for the safe handling of this compound.

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Chemical Handling ppe->handling Enter work area post_handling Post-Handling Procedures handling->post_handling Complete experiment disposal Waste Disposal post_handling->disposal Segregate waste end End of Process disposal->end Store waste for pickup

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.